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  • Product: N-Benzyl-N-methyl-3-piperidinamine dihydrochloride
  • CAS: 1220037-82-0

Core Science & Biosynthesis

Foundational

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride molecular weight

An In-Depth Technical Guide to cis-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride A Note on Nomenclature This technical guide focuses on the synthesis, characterization, and handling of cis-1-Benzyl-N,4-dimethylp...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to cis-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

A Note on Nomenclature

This technical guide focuses on the synthesis, characterization, and handling of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. It is important to note that the core structure, N-Benzyl-N-methyl-3-piperidinamine, is presented here with a methyl group at the 4-position of the piperidine ring, as this is the variant for which significant technical data is available.

Introduction

cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a piperidine derivative with potential applications in pharmaceutical research and development. Piperidine and its derivatives are common structural motifs in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities. This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthetic protocol, analytical characterization methods, and essential safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Weight 291.26 g/mol [1][2][3]
Molecular Formula C₁₄H₂₄Cl₂N₂[2][3][4]
Appearance Solid[4]
Purity Typically ≥97%[4]
CAS Number 477600-68-3 (for cis-isomer)[4]
InChI Key CVQNXCBXFOIHLH-DAIKJZOUSA-N[4]

Synthesis and Purification

The synthesis of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride can be achieved through a multi-step process. A representative synthetic workflow is outlined below, starting from commercially available precursors. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: N-Benzylation and Reduction cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Amination cluster_3 Step 4: Salt Formation A 3-Hydroxy-4-methylpyridine C N-Benzyl-3-hydroxy-4-methylpyridinium chloride A->C Reflux in polar aprotic solvent B Benzyl Chloride B->C D N-Benzyl-3-hydroxy-4-methylpiperidine C->D Reduction (e.g., NaBH4) in alkaline solution E N-Benzyl-4-methyl-3-piperidone D->E Oxidation (e.g., CrO3/H2SO4 in acetone) G cis-1-Benzyl-N,4-dimethylpiperidin-3-amine E->G Reductive Amination (e.g., NaBH(OAc)3) F Methylamine F->G I cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride G->I H HCl in Ether H->I

Caption: Synthetic workflow for cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

Detailed Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of N-Benzyl-4-methyl-3-piperidone

  • N-Benzylation of 3-Hydroxy-4-methylpyridine: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methylpyridine in a suitable polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF).[5] Add benzyl chloride dropwise to the solution at room temperature. The choice of a polar aprotic solvent facilitates the SN2 reaction by solvating the cation while leaving the nucleophile relatively free. Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Reduction to N-Benzyl-3-hydroxy-4-methylpiperidine: Cool the reaction mixture and add it to an alkaline aqueous solution (e.g., sodium hydroxide solution).[5] This deprotonates the hydroxyl group, making it a better nucleophile for the subsequent reduction. Add a reducing agent, such as sodium borohydride, portion-wise while keeping the temperature controlled. The reduction of the pyridinium ring to a piperidine ring is a crucial step.

  • Oxidation to N-Benzyl-4-methyl-3-piperidone: The N-benzyl-3-hydroxy-4-methylpiperidine obtained is then oxidized. Dissolve the alcohol in acetone and cool the solution in an ice bath. Add a solution of chromium trioxide (CrO₃) and concentrated sulfuric acid dropwise.[5] The Jones oxidation is a reliable method for converting secondary alcohols to ketones.

  • Work-up and Purification: After the reaction is complete, quench the excess oxidant. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[5] The crude product can be purified by column chromatography.

Step 2: Reductive Amination to form cis-1-Benzyl-N,4-dimethylpiperidin-3-amine

  • To a solution of N-Benzyl-4-methyl-3-piperidone in a chlorinated solvent (e.g., dichloroethane), add methylamine. The formation of an iminium ion intermediate is key to this step.

  • Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. This reagent is selective for the reduction of iminium ions in the presence of ketones. The stereochemical outcome (cis configuration) is influenced by the steric hindrance of the benzyl and methyl groups, directing the hydride attack.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the purified cis-1-Benzyl-N,4-dimethylpiperidin-3-amine in a suitable anhydrous solvent like diethyl ether or methanol.

  • Add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous ether, and dry under vacuum to obtain the final product.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a combination of analytical techniques should be employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons of the benzyl group, the protons on the piperidine ring, and the N-methyl and C4-methyl groups. The coupling constants between the protons on the piperidine ring can help confirm the cis stereochemistry.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the free base (218.34 g/mol )[1] and the dihydrochloride salt. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Chromatographic Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis.[6] It can be used to assess the purity of the final compound and to identify any potential impurities or side products from the synthesis. The compound may need to be analyzed as its free base for better volatility.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be used to determine the purity of the compound. A UV detector can be used for detection, leveraging the chromophore of the benzyl group.

Safety and Handling

Given the chemical nature of cis-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride and its intermediates, appropriate safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[7]

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8][9] Avoid contact with skin and eyes.[7][10]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[11]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents.
  • 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS- - gsrs. Available at: [Link]

  • 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R) - PubChem. Available at: [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine - Google Patents.
  • (PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides - ResearchGate. Available at: [Link]

  • Improved Synthesis of N-Methylcadaverine - MDPI. Available at: [Link]

  • Chemical Properties of N-benzyl-N-methyl-benzamide - Cheméo. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. Available at: [Link]

  • 4-Benzylpiperidine - Wikipedia. Available at: [Link]

  • Synthesis of N-methylbenzylamine - PrepChem.com. Available at: [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available at: [Link]

  • Analytical Methods - OPUS at UTS. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to N-Benzyl-N-methyl-3-piperidinamine Dihydrochloride and Its Analogs for Advanced Research

Executive Summary: The substituted piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and biologically active compounds.[1][2] This guide focuses on a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The substituted piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous pharmaceuticals and biologically active compounds.[1][2] This guide focuses on a specific, yet versatile, tertiary amine: N-Benzyl-N-methyl-3-piperidinamine and its dihydrochloride salt. We provide a comprehensive exploration of its synthesis, characterization, and the rationale for investigating structurally related analogs. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies required to explore this chemical space. We emphasize self-validating protocols and authoritative grounding to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the N-Benzyl-3-(methylamino)piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, forming the core of countless natural alkaloids and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block. The 3-aminopiperidine moiety, in particular, is a key pharmacophore found in several modern drugs.[2][3]

The subject of this guide, N-Benzyl-N-methyl-3-piperidinamine, combines several key structural features:

  • A Tertiary Piperidine Nitrogen: The N-benzyl group serves a dual purpose. It acts as a common protecting group in multi-step syntheses and can be a critical pharmacophoric element for biological target engagement.[4][5]

  • A 3-(Methylamino) Substituent: The secondary amine at the 3-position provides a crucial vector for further chemical modification and is a known feature in bioactive molecules. The N-methyl group fine-tunes the basicity and steric profile of this amine.

  • The Dihydrochloride Salt Form: This salt form enhances the compound's stability, crystallinity, and solubility in aqueous media, which is advantageous for both chemical reactions and biological assays.

This guide will deconstruct the synthesis of this core molecule and provide a logical framework for the design and synthesis of related compounds, enabling a systematic exploration of structure-activity relationships (SAR).

A Convergent Synthesis Strategy

A robust and flexible synthetic route is paramount for exploring analogs. The most logical approach to N-Benzyl-N-methyl-3-piperidinamine is a convergent strategy centered on the formation of the piperidine ring and subsequent functionalization. A key method for forming the core C-N bonds is reductive amination.[6][7][8]

Rationale Behind the Synthetic Pathway

The chosen pathway involves a multi-step sequence designed for adaptability. The core principle is the reductive amination of a suitable ketone precursor with an amine, a reliable and well-documented transformation.[8] Subsequent N-methylation provides the final product. This approach is superior to direct alkylation of amines, which often leads to over-alkylation and difficult-to-separate mixtures.[8]

The overall workflow can be visualized as follows:

G A Commercially Available N-Benzyl-3-piperidone Precursor C Reductive Amination (Imine Formation & Reduction) A->C B Primary Amine (e.g., Methylamine) B->C D N-Benzyl-3-(methylamino)piperidine (Secondary Amine Intermediate) C->D F Secondary Reductive Amination (Eschweiler-Clarke Reaction) D->F E Methylating Agent (e.g., Formaldehyde/Formic Acid) E->F G N-Benzyl-N-methyl-3-piperidinamine (Free Base) F->G I Salt Formation G->I H HCl in Ether/Dioxane H->I J Final Product: Dihydrochloride Salt I->J G A Crude Synthesis Product B Purification (e.g., Column Chromatography, Recrystallization) A->B C Initial Purity Check (TLC, LC-MS) B->C D Structure Confirmation (¹H/¹³C NMR, MS) C->D E High-Purity Sample (>95%) D->E Identity Confirmed F Quantitative Purity Assay (qNMR or HPLC-UV with Standard) E->F G Final Validated Compound (Archived with Certificate of Analysis) F->G Purity Confirmed H Biological Screening / Further Use G->H

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Characterization of N-Benzyl-N-methyl-3-piperidinamine Dihydrochloride

Abstract This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride. As a crucial intermediate or potential...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical techniques required for the comprehensive characterization of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, its structural integrity, purity, and physicochemical properties must be rigorously established.[1] This guide presents an integrated, multi-technique approach, moving beyond simple procedural lists to explain the scientific rationale behind each method. We provide field-proven protocols for structural elucidation, purity assessment, and solid-state analysis, designed for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative for Orthogonal Analysis

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride belongs to the N-benzyl piperidine class of compounds, a motif frequently employed in medicinal chemistry to modulate physicochemical properties and biological efficacy.[2] Whether this molecule is a key starting material, an active pharmaceutical ingredient (API) intermediate, or a process-related impurity, a thorough analytical characterization is non-negotiable for regulatory compliance and ensuring final product quality.

A single analytical technique is insufficient to fully characterize a compound. An orthogonal approach, utilizing multiple techniques that measure different chemical and physical properties, is essential. This strategy provides a self-validating system where the results from one method corroborate the findings of another, building a comprehensive and trustworthy quality profile. This application note details the synergistic use of chromatographic and spectroscopic techniques to create a complete analytical dossier.

Integrated Analytical Workflow

The characterization of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride should follow a logical progression from identity confirmation to purity assessment and finally to solid-state properties. This workflow ensures that each subsequent test is built upon a foundation of confirmed identity and structure.

Analytical_Workflow cluster_0 Part 1: Identity & Structure cluster_1 Part 2: Purity & Impurities cluster_2 Part 3: Physicochemical Properties MS Mass Spectrometry (MS) Confirms Molecular Weight NMR NMR Spectroscopy Elucidates Covalent Structure MS->NMR FTIR FTIR Spectroscopy Confirms Functional Groups & Salt Form NMR->FTIR HPLC HPLC-UV Quantifies Purity & Related Substances FTIR->HPLC Thermal Thermal Analysis (TGA/DSC) Assesses Thermal Stability & Melting Point HPLC->Thermal Report Comprehensive Certificate of Analysis Thermal->Report Start Sample Received: N-Benzyl-N-methyl-3- piperidinamine 2HCl Start->MS

Figure 1: Integrated workflow for the comprehensive characterization of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride.

Part 1: Structural Elucidation and Identification

The foundational step is the unambiguous confirmation of the molecule's identity and covalent structure.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Rationale: Mass spectrometry provides the molecular weight of the free base, which is a primary identity test. Electrospray Ionization (ESI) is the technique of choice as it is a soft ionization method suitable for polar, non-volatile molecules like amine salts, minimizing fragmentation and clearly showing the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Accurately weigh and dissolve 1 mg of the sample in 10 mL of a 50:50 mixture of water and acetonitrile to create a 100 µg/mL stock solution. Further dilute to approximately 1-5 µg/mL for injection.

  • Instrumentation: Utilize an HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range of m/z 50-500.

  • Interpretation: The free base of N-Benzyl-N-methyl-3-piperidinamine has a chemical formula of C₁₃H₂₀N₂ and a monoisotopic mass of 204.16 Da. The primary ion observed in the mass spectrum should correspond to the protonated molecule [M+H]⁺ at m/z 205.17.

ParameterRecommended Setting
LC Column C18, 50 mm x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode ESI, Positive
Capillary Voltage 3.5 kV
Scan Range m/z 50 - 500
Table 1: Typical LC-MS parameters for identity confirmation.
NMR Spectroscopy for Unambiguous Structure Confirmation

Expertise & Rationale: While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the exact atomic connectivity. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR confirms the carbon skeleton. Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) can be used to establish proton-proton couplings within the piperidine ring.[3]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra.

  • Interpretation:

    • ¹H NMR: Expect signals corresponding to the aromatic protons of the benzyl group (~7.2-7.5 ppm), a singlet for the benzylic CH₂ protons, signals for the piperidine ring protons (complex multiplets), and a singlet for the N-methyl group. The integration of these signals should match the number of protons in the structure.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the N-methyl carbon.

FTIR Spectroscopy for Functional Group and Salt-Form Analysis

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying key functional groups and confirming the presence of the hydrochloride salt. Amine salts exhibit highly characteristic broad absorption bands that are easily distinguishable.[4]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the dry powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically with a resolution of 4 cm⁻¹.

  • Interpretation: The spectrum is expected to show:

    • A very broad and strong absorption band in the 2700-2300 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibrations in a tertiary amine salt.[4]

    • Aromatic C-H stretching peaks just above 3000 cm⁻¹.

    • Aliphatic C-H stretching peaks just below 3000 cm⁻¹.

    • Aromatic C=C stretching peaks around 1600-1450 cm⁻¹.

Part 2: Purity and Impurity Profiling

Once identity is confirmed, the purity of the material must be established.

Reversed-Phase High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the industry-standard method for quantifying the purity of pharmaceutical compounds and detecting related substances.[5] A reversed-phase method using a C18 column is ideal for separating the polar amine compound from less polar potential impurities. UV detection is suitable due to the UV chromophore of the benzyl group.

Trustworthiness through System Suitability: A method is only reliable if the system is performing correctly. System Suitability Tests (SSTs) are performed before any sample analysis to ensure the chromatographic system is fit for purpose.

Experimental Protocol: Purity by HPLC-UV

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions: The table below outlines a robust starting method. Method development and validation are required for specific applications.

  • Quantification: Purity is typically determined by area percent calculation, assuming all impurities have a similar response factor to the main peak.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B for 2 min, 10-80% B over 15 min, hold at 80% B for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Table 2: Recommended HPLC parameters for purity analysis.
SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
RSD of Peak Area ≤ 2.0% (from n=5 replicate injections)Confirms injection precision and system stability.
Table 3: System Suitability Test criteria for a self-validating method.

Part 3: Physicochemical and Solid-State Characterization

The physical properties of the material are critical for formulation and stability.

Thermal Analysis (DSC/TGA)

Expertise & Rationale: Thermal analysis provides information on melting point, decomposition temperature, and the presence of residual solvents or water.[6] Differential Scanning Calorimetry (DSC) measures heat flow to detect thermal events like melting, while Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature.

Thermal_Analysis_Logic TGA TGA measures Weight Loss vs. Temp Weight_Loss Is there significant weight loss before decomposition? TGA->Weight_Loss DSC DSC measures Heat Flow vs. Temp Melting_Peak Observe sharp endotherm (Melting Point) DSC->Melting_Peak Yes Yes Weight_Loss->Yes No No Weight_Loss->No Decomposition Observe decomposition (exotherm or complex event) Melting_Peak->Decomposition Result_Hydrate Result_Hydrate Yes->Result_Hydrate Indicates presence of solvent or water Result_Anhydrous Result_Anhydrous No->Result_Anhydrous Indicates anhydrous/ solvent-free material

Figure 2: Logic diagram for interpreting combined TGA and DSC data.

Experimental Protocol: TGA and DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate aluminum pan (for DSC) or ceramic/platinum pan (for TGA).

  • Instrumentation: A calibrated TGA and DSC instrument.

  • Acquisition Parameters:

ParameterTGA SettingDSC Setting
Temperature Range 30 °C to 400 °C30 °C to 300 °C (or past melting)
Heating Rate 10 °C/min10 °C/min
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
Table 4: Typical parameters for thermal analysis.
  • Interpretation:

    • TGA: A stable baseline with no significant weight loss until high temperatures (>150-200 °C) indicates a thermally stable, anhydrous material.

    • DSC: A sharp endothermic peak will indicate the melting point of the crystalline substance.

Conclusion

The comprehensive characterization of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride requires a multi-faceted analytical approach. By integrating Mass Spectrometry, NMR, and FTIR for identity, a validated HPLC method for purity, and Thermal Analysis for physicochemical properties, a complete and reliable profile of the material can be established. This orthogonal workflow ensures data integrity and provides the robust documentation necessary for advanced research, development, and quality control applications.

References

  • Source: Google Patents (CN101759630A)
  • Source: Google Patents (CN104034814B)
  • Title: 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D2O at RT Source: ResearchGate URL: [Link]

  • Title: Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines Source: ACS Omega, ACS Publications URL: [Link]

  • Source: Google Patents (CN104007202B)
  • Title: Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL: [Link]

  • Title: Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis Source: TA Instruments URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Escola Superior Agrária, Instituto Politécnico de Bragança URL: [Link]

  • Title: N-Benzyl piperidine Fragment in Drug Discovery Source: PubMed, National Library of Medicine URL: [Link]

Sources

Application

Application Note: Structural Elucidation of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride using ¹H and ¹³C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical development for unambiguous structure elucidation and purity assessment.[1][2] This application note provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in pharmaceutical development for unambiguous structure elucidation and purity assessment.[1][2] This application note provides a comprehensive technical guide and detailed protocols for the structural characterization of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, a key intermediate featuring the N-benzyl piperidine motif common in drug discovery.[3] We present a rationale for experimental design, step-by-step procedures for sample preparation and data acquisition, and a thorough guide to the interpretation of ¹H and ¹³C NMR spectra. The methodologies described herein are designed to ensure high-quality, reproducible data essential for researchers, scientists, and drug development professionals.

Introduction and Scientific Background

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and its presence in numerous approved drugs.[3] As a dihydrochloride salt, both nitrogen atoms in the molecule are protonated, significantly influencing its solubility and electronic properties. Accurate structural verification of such intermediates is a critical checkpoint in a synthetic workflow to ensure the identity and purity of the material destined for subsequent synthetic stages.

NMR spectroscopy offers an unparalleled depth of structural information, including atom connectivity and stereochemical relationships.[4][5] For a molecule like N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, NMR is crucial for:

  • Confirming the presence of all key functional groups: Benzyl, N-methyl, and the substituted piperidine ring.

  • Verifying atom connectivity through the analysis of scalar (J) couplings.

  • Assessing purity by identifying signals from solvents or synthetic impurities.

  • Investigating conformational dynamics of the piperidine ring.[6][7]

This guide explains the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Molecular Structure and NMR Considerations

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The dihydrochloride form implies that both the endocyclic piperidine nitrogen and the exocyclic aminic nitrogen are protonated, existing as ammonium cations. This protonation has a profound deshielding effect on neighboring protons and carbons, causing their signals to shift downfield.[8][9]

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg for ¹³C) dissolve Dissolve in D₂O (~0.7 mL) in vial weigh->dissolve standard Add Internal Standard (TSP/DSS) dissolve->standard transfer Transfer to 5 mm NMR Tube standard->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim acquire Acquire ¹H and ¹³C Spectra process Fourier Transform & Phase Correction acquire->process calibrate Calibrate Spectrum (TSP at 0.0 ppm) integrate Integrate & Assign Signals elucidate Final Structure Confirmation

Caption: General workflow for NMR analysis.

Protocol 1: Sample Preparation
  • Weigh approximately 5-10 mg of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride for ¹H NMR, or 15-30 mg for ¹³C NMR, into a clean, dry glass vial. [10][11]2. Add approximately 0.7 mL of Deuterium Oxide (D₂O) containing a known concentration of TSP or DSS internal standard.

  • Gently vortex or swirl the vial until the solid is completely dissolved. If necessary, gentle heating can be applied. [12]4. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be at least 4.5 cm. [11]5. Cap the NMR tube and label it clearly.

Protocol 2: NMR Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the D₂O solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.

  • Acquire the ¹H NMR spectrum using standard parameters.

  • Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans is required.

Table 1: Typical Acquisition Parameters for a 400 MHz Spectrometer

Parameter ¹H Experiment ¹³C Experiment
Pulse Program zg30 zgpg30
Number of Scans (NS) 16 - 64 1024 - 4096
Relaxation Delay (D1) 2.0 s 2.0 s
Acquisition Time (AQ) ~4 s ~1.3 s
Spectral Width (SW) ~16 ppm ~240 ppm

| Temperature | 298 K | 298 K |

Data Interpretation and Spectral Assignment

The following tables provide predicted chemical shifts based on known values for similar structural motifs and the expected electronic effects of protonation.

Predicted ¹H NMR Spectrum (in D₂O)

The N-H protons will have exchanged with deuterium and will be absent from the spectrum.

Table 2: Predicted ¹H NMR Chemical Shift Assignments

Assignment Label Predicted δ (ppm) Multiplicity Integration Rationale
Aromatic Protons Ar-H 7.4 - 7.6 Multiplet 5H Standard aromatic region.
Benzylic Protons Ph-CH₂ -N⁺ ~4.3 - 4.5 Singlet or AB quartet 2H Strongly deshielded by adjacent N⁺. May appear as a complex multiplet if protons are diastereotopic.
Piperidine Protons C2, C6, C3, C4, C5 2.0 - 4.0 Complex Multiplets 7H Aliphatic region, strongly deshielded by N⁺. Significant signal overlap is expected.
N-Methyl (exocyclic) CH₃ -N⁺H₂- ~2.8 - 3.0 Singlet 3H Deshielded by the adjacent exocyclic ammonium group.

| C-Methyl (piperidine) | CH₃ -C4 | ~1.0 - 1.3 | Doublet | 3H | Typical aliphatic methyl group coupled to the C4 proton. |

Predicted ¹³C NMR Spectrum (in D₂O)

Table 3: Predicted ¹³C NMR Chemical Shift Assignments

Assignment Label Predicted δ (ppm) Rationale
Aromatic (Quaternary) Ar-C (ipso) ~130 - 132 Quaternary aromatic carbon, typically lower intensity.
Aromatic (CH) Ar-CH ~128 - 134 Standard range for protonated aromatic carbons.
Benzylic Carbon Ph-C H₂-N⁺ ~60 - 65 Aliphatic carbon attached to both an aromatic ring and a protonated nitrogen. [13]
Piperidine C2, C6 C H₂-N⁺-C H₂ ~55 - 65 Alpha-carbons to the endocyclic N⁺ are strongly deshielded. [14]
Piperidine C3 C H-N⁺H₂- ~50 - 60 Alpha-carbon to the exocyclic N⁺.
Piperidine C5 Ring C H₂ ~25 - 35 Beta-carbon to the endocyclic N⁺.
Piperidine C4 C H-CH₃ ~30 - 40 Substituted carbon of the piperidine ring.
N-Methyl (exocyclic) C H₃-N⁺H₂- ~35 - 45 Deshielded by the adjacent exocyclic ammonium group.

| C-Methyl (piperidine) | C H₃-C4 | ~15 - 25 | Typical aliphatic methyl carbon. |

Conclusion

The NMR spectroscopy protocols and interpretation guidelines detailed in this application note provide a robust framework for the structural confirmation of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride. The strategic choice of a polar protic solvent like D₂O simplifies the ¹H spectrum and aids in peak identification. The predicted chemical shifts, based on established principles of protonation effects and substituent-induced shifts, serve as a reliable reference for researchers. Adherence to these methodologies will ensure the generation of high-fidelity data, which is paramount for quality control and decision-making in the pharmaceutical development pipeline.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Kaur, H., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • University of Wisconsin-Madison Chemistry Dept. How to make an NMR sample. [Link]

  • Royal Society of Chemistry. (2016). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

  • Nanalysis. (2017). To D2O or not to D2O?[Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • Al-Rawi, J. M. A., et al. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]

  • JoVE. (2022). NMR Spectroscopy Of Amines. [Link]

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Method

using N-Benzyl-N-methyl-3-piperidinamine dihydrochloride in organic synthesis

An Application Guide to N-Benzyl-N-methyl-3-piperidinamine dihydrochloride in Synthetic Chemistry Senior Application Scientist Note: Direct literature on the specific applications of N-Benzyl-N-methyl-3-piperidinamine di...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Benzyl-N-methyl-3-piperidinamine dihydrochloride in Synthetic Chemistry

Senior Application Scientist Note: Direct literature on the specific applications of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is not extensively available. This guide has been constructed by leveraging established principles and protocols for structurally related N-substituted 3-aminopiperidines. The methodologies presented are based on well-documented reactions for this class of compounds and are intended to serve as a robust starting point for experimental design.

Introduction: A Versatile Scaffold for Innovation

The piperidine ring is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1] Its three-dimensional structure and the synthetic versatility of its nitrogen atom make it an invaluable scaffold for drug design. N-Benzyl-N-methyl-3-piperidinamine dihydrochloride emerges as a promising, yet underexplored, building block. It combines several key structural features:

  • A 3-Aminopiperidine Core: This motif is a privileged structure in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a versatile handle for further chemical modification.[2]

  • An N-Benzyl Group: This group serves a dual purpose. It can act as a stable protecting group for the piperidine nitrogen, which can be removed under specific conditions to allow for further functionalization.[3] Concurrently, the N-benzyl motif itself is a common feature in drug discovery, capable of engaging in crucial cation-π interactions with biological targets to enhance efficacy.[4]

  • An N-Methyl-amino Group: The secondary amine at the 3-position is a key reactive site, allowing for the introduction of a wide range of substituents through reactions such as N-arylation and N-alkylation.

  • Dihydrochloride Salt Form: This salt form typically enhances the compound's stability, crystallinity, and solubility in aqueous media, simplifying handling and formulation.

This guide provides an in-depth look at the potential applications of this compound in organic synthesis, with a focus on its utility as a versatile intermediate for constructing complex molecules relevant to pharmaceutical and materials science research.

Proposed Synthetic Pathway

A common and efficient method for the synthesis of N,N-disubstituted 3-aminopiperidines is through the reductive amination of an N-protected 3-piperidone.[5] This approach offers a straightforward route to N-Benzyl-N-methyl-3-piperidinamine from commercially available precursors. The final step involves the formation of the dihydrochloride salt.

G cluster_0 Proposed Synthesis Start N-Benzyl-3-piperidone Step1 Reductive Amination (e.g., NaBH(OAc)3) Start->Step1 Reagent1 Methylamine (CH3NH2) Reagent1->Step1 Intermediate N-Benzyl-N-methyl-3-piperidinamine (Free Base) Step1->Intermediate Step2 Salt Formation Intermediate->Step2 Reagent2 Hydrochloric Acid (2 eq.) Reagent2->Step2 Product N-Benzyl-N-methyl-3-piperidinamine dihydrochloride Step2->Product

Caption: Proposed synthetic route to the title compound via reductive amination.

Core Applications in Organic Synthesis

The primary utility of N-Benzyl-N-methyl-3-piperidinamine lies in its role as a bifunctional synthetic intermediate. The secondary amine at the C3 position and the tertiary amine within the ring (protected by a benzyl group) offer orthogonal reactivity, enabling sequential and selective modifications.

Direct Functionalization via the C3-Amine

After neutralization of the dihydrochloride salt to the free base, the secondary N-methylamino group becomes a potent nucleophile. This allows for the direct attachment of various substituents, most notably through palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines.[6] Using the title compound as the amine source, a diverse range of aryl and heteroaryl groups can be introduced, which is a common strategy in drug development to modulate a compound's biological activity and properties.

Sequential Functionalization via N-Debenzylation

The N-benzyl group can be selectively removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) with a hydrogen source.[3] This deprotection unmasks the piperidine ring's secondary amine, opening up a new site for functionalization while leaving the C3-substituent intact. This two-step strategy significantly expands the synthetic possibilities.

G cluster_main Key Synthetic Transformations cluster_path1 Path A: Direct C3-N Functionalization cluster_path2 Path B: Sequential Functionalization Start N-Benzyl-N-methyl-3-piperidinamine (Free Base) Reagent_A Ar-X, Pd Catalyst, Ligand, Base Start->Reagent_A Buchwald-Hartwig Amination Step_B1 N-Debenzylation (H2, Pd/C) Start->Step_B1 Product_A N-Aryl-N-methyl-N'- benzyl-3-piperidinamine Reagent_A->Product_A Intermediate_B N-Methyl-3-piperidinamine Step_B1->Intermediate_B Reagent_B2 R-Y (e.g., Acyl Chloride, Alkyl Halide, Ar-X) Intermediate_B->Reagent_B2 Acylation, Alkylation, or Arylation Product_B N-Substituted-N'- methyl-3-piperidinamine Reagent_B2->Product_B

Caption: Dual pathways for synthetic diversification of the title compound.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized for N-substituted piperidines and should be optimized for the specific substrate and reaction scale. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Neutralization of the Dihydrochloride Salt

The free base is required for most nucleophilic reactions.

  • Setup: Dissolve N-Benzyl-N-methyl-3-piperidinamine dihydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 0.1 M concentration).

  • Basification: Add the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild sodium hydroxide (NaOH) solution (e.g., 1 M). The addition of base should be done portion-wise until effervescence ceases.

  • Extraction: Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which should be used promptly in the next step.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a typical setup for coupling the free base with an aryl bromide.

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 eq), the selected palladium catalyst, and the phosphine ligand.

  • Addition of Amine and Base: Add the freshly prepared N-Benzyl-N-methyl-3-piperidinamine free base (1.1-1.2 eq) and a suitable base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄; 1.4-2.0 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-arylated product.[6]

Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination

Catalyst Precursor (mol%)Ligand (mol%)BaseTypical Solvents
Pd₂(dba)₃ (1-2%)XPhos (2-4%)K₃PO₄Toluene, Dioxane
Pd(OAc)₂ (2-5%)SPhos (4-10%)Cs₂CO₃Toluene
G3-XPhos Precatalyst (1-3%)(None needed)NaOt-BuDioxane

Note: Catalyst and ligand choice is crucial and often substrate-dependent. Screening of different systems may be necessary for optimal results.

Conclusion and Outlook

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride represents a highly versatile and valuable building block for synthetic chemistry. Its dual reactive sites, modulated by the strategic use of the N-benzyl group, provide a logical and efficient platform for creating diverse molecular architectures. The protocols and strategies outlined in this guide, based on well-established chemical principles, offer a solid foundation for researchers and drug development professionals to unlock the synthetic potential of this and related 3-aminopiperidine scaffolds. The exploration of its utility is poised to contribute to the discovery of novel therapeutics and advanced materials.

References

  • Dandárová, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6449. Available at: [Link]

  • Karlsson, J., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(11), 3953–3964. Available at: [Link]

  • Kumar, B. V. S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]

  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications, 56(59), 7949-7952. Available at: [Link]

  • Ratovelomanana-Vidal, V., et al. (2017). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Request PDF. Available at: [Link]

  • Yadav, P., & Singh, R. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR. Available at: [Link]

  • Merck & Co., Inc. (2026). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Available at: [Link]

  • Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C-H functionalization. ResearchGate. Available at: [Link]

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • Yadav, P., & Singh, R. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. PubMed Central. Available at: [Link]

  • Nanjing Hengyuan Technology Development Co ltd. (2022). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. Google Patents.
  • Royal Society of Chemistry. (2014). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Chemistry of Piperidine: A Versatile Scaffold in Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • University of Pisa. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase inhibitors. Pisa University Press. Available at: [Link]

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Application

experimental protocol for N-Benzyl-N-methyl-3-piperidinamine dihydrochloride in neuroscience research

An Application Guide for the Neuroscience Research Compound: N-Benzyl-N-methyl-3-piperidinamine dihydrochloride Introduction: Unlocking Neuromodulatory Complexity with a Privileged Scaffold The N-benzyl piperidine (N-BP)...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Neuroscience Research Compound: N-Benzyl-N-methyl-3-piperidinamine dihydrochloride

Introduction: Unlocking Neuromodulatory Complexity with a Privileged Scaffold

The N-benzyl piperidine (N-BP) structural motif is a cornerstone in modern medicinal chemistry and neuroscience, recognized for its three-dimensional flexibility and capacity for crucial cation-π interactions with biological targets.[1] This "privileged scaffold" is present in numerous approved therapeutics and advanced clinical candidates, valued for its ability to be finely tuned to modulate efficacy and physicochemical properties.[1]

This guide introduces N-Benzyl-N-methyl-3-piperidinamine dihydrochloride (NBMPA) , a novel research compound from this distinguished chemical class. While the precise pharmacological profile of NBMPA is a subject of ongoing investigation, its structural characteristics suggest a high potential for interaction with key targets in the central nervous system (CNS). Drawing from extensive research on analogous N-benzyl piperidine derivatives, this document provides a detailed framework for investigating NBMPA's hypothesized dual-action mechanism: modulation of both the cholinergic and monoaminergic systems. Such a profile makes NBMPA a compelling tool for researchers exploring the pathophysiology and potential therapeutic avenues for complex neurological disorders like Alzheimer's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).[2][3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, offering detailed protocols to rigorously characterize the neuropharmacological activity of NBMPA and similar investigational compounds.

Compound Profile and Safe Handling

Before initiating any experimental work, it is critical to understand the fundamental properties of NBMPA and adhere to strict safety protocols. The information below is based on the known characteristics of the dihydrochloride salt form and safety profiles of structurally related amines and piperidine derivatives.

PropertyValueReference / Note
IUPAC Name N-benzyl-N-methylpiperidin-3-amine dihydrochloride-
Molecular Formula C₁₃H₂₂N₂Cl₂-
Molecular Weight 277.24 g/mol Calculated
CAS Number 1220037-82-0[5]
Appearance White to off-white solidTypical for hydrochloride salts
Solubility Soluble in water and DMSORecommended for stock solutions
Storage Store at 2-8°C, desiccated, protected from lightTo ensure stability and prevent degradation

Safety and Handling Precautions:

  • Hazard Classification: Based on related compounds, NBMPA should be handled as a substance that may cause skin corrosion/irritation, serious eye damage, and may cause an allergic skin reaction or respiratory sensitization.[3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[7]

  • Stock Solution Preparation: Due to its hygroscopic nature, weigh the compound promptly in a controlled environment. For in vitro assays, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile DMSO. For in vivo studies, prepare fresh solutions in sterile saline (0.9% NaCl), ensuring complete dissolution.

Hypothesized Mechanism of Action: A Dual-Pronged Approach

The N-benzyl piperidine core is a versatile pharmacophore known to interact with multiple CNS targets. We hypothesize that NBMPA may act on two critical neurotransmitter systems, as illustrated below.

MOA cluster_cholinergic Cholinergic System cluster_monoaminergic Monoaminergic System AChE AChE / BuChE ACh Acetylcholine AChE->ACh Hydrolysis Transporters DAT / SERT / NET Monoamines Dopamine / Serotonin Norepinephrine Transporters->Monoamines Reuptake NBMPA NBMPA (Investigational Compound) NBMPA->AChE Inhibition NBMPA->Transporters Inhibition

Caption: Hypothesized dual mechanism of NBMPA.

This dual-action model posits that NBMPA may:

  • Inhibit Cholinesterases (AChE/BuChE): By inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BuChE), the compound could increase the synaptic concentration of acetylcholine, a key neurotransmitter for memory and cognition. This is a primary therapeutic strategy for Alzheimer's disease.[8][9]

  • Inhibit Monoamine Transporters (DAT/SERT/NET): By blocking the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters, NBMPA could elevate levels of these crucial monoamines. This mechanism is central to the action of antidepressants and psychostimulants used for ADHD.[2][4]

The following protocols are designed to systematically test these hypotheses.

PART 1: In Vitro Characterization Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay quantifies AChE activity by measuring the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[10]

Rationale: This is the gold-standard initial screen for identifying potential cognitive enhancers that act via the cholinergic pathway. Its robustness and simplicity make it ideal for determining the IC₅₀ (half-maximal inhibitory concentration) of NBMPA.

Ellman_Workflow start Start prep Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - AChE Enzyme Solution - NBMPA Serial Dilutions start->prep incubate Pre-incubate AChE with NBMPA or Vehicle (15 min at 25°C) prep->incubate add_substrate Initiate Reaction: Add Acetylthiocholine Iodide incubate->add_substrate measure Measure Absorbance at 412 nm (Kinetic Reading for 5 min) add_substrate->measure analyze Calculate % Inhibition and Determine IC₅₀ measure->analyze end End analyze->end

Caption: Workflow for the AChE Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 8.0.

    • DTNB Solution: Prepare a 10 mM stock of DTNB in assay buffer.

    • Enzyme Solution: Prepare a solution of AChE from electric eel (e.g., Sigma-Aldrich, Type V-S) at a concentration of 0.5 units/mL in assay buffer.

    • Substrate Solution: Prepare a 75 mM stock of acetylthiocholine iodide (ATCI) in assay buffer.

    • Test Compound: Prepare a serial dilution of NBMPA (e.g., from 100 µM to 1 nM) in assay buffer containing no more than 1% DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of Assay Buffer

      • 20 µL of DTNB Solution

      • 20 µL of NBMPA dilution (or vehicle for control wells)

    • Mix gently and add 10 µL of the Enzyme Solution to all wells except the blank.

    • Pre-incubate the plate for 15 minutes at 25°C. This allows the inhibitor to bind to the enzyme.

    • To initiate the reaction, add 10 µL of the Substrate Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).

    • Calculate the percentage of inhibition for each NBMPA concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot % Inhibition against the logarithm of the NBMPA concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate like p-tyramine.[11]

Rationale: MAO enzymes are critical for monoamine degradation. Inhibiting MAO can also increase synaptic monoamine levels. This assay determines if NBMPA has activity at this alternative target, which can inform its overall mechanism and potential side-effect profile.

Step-by-Step Methodology:

  • Reagent Preparation (based on commercially available kits, e.g., Sigma-Aldrich MAK136):

    • Assay Buffer: Provided in the kit.

    • Substrate: p-Tyramine (a substrate for both MAO-A and MAO-B).

    • Detection Reagent: A probe that fluoresces in the presence of H₂O₂ and Horseradish Peroxidase (HRP).

    • Selective Inhibitors: Clorgyline (MAO-A specific) and Pargyline (MAO-B specific) are used as controls to differentiate isoform activity.

    • Test Compound: Prepare a serial dilution of NBMPA.

  • Assay Procedure (96-well black plate):

    • Prepare a reaction mixture containing Assay Buffer, HRP, and the fluorescent probe.

    • Add 50 µL of the reaction mixture to each well.

    • Add 50 µL of NBMPA dilution, control inhibitor, or vehicle to the appropriate wells.

    • Add the sample containing the MAO enzyme (e.g., mitochondrial fractions from brain tissue or recombinant human MAO-A/B).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the p-Tyramine substrate solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure fluorescence using a plate reader (e.g., λex = 535 nm / λem = 587 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate % Inhibition relative to the vehicle control and determine the IC₅₀ for MAO-A and MAO-B inhibition separately.

PART 2: In Vivo Characterization Protocol

Protocol 3: Assessment of Psychostimulant Effects via Locomotor Activity

This protocol measures the spontaneous movement of rodents in a novel environment to assess the stimulant or sedative effects of a compound.[12]

Rationale: Compounds that increase dopamine and norepinephrine activity, such as reuptake inhibitors or releasing agents, typically cause hyperlocomotion in rodents.[2] This is a fundamental in vivo screen to determine if NBMPA has a psychostimulant-like profile, providing a whole-system validation of in vitro findings at the monoamine transporters.

Step-by-Step Methodology:

  • Animals and Habituation:

    • Use adult male C57BL/6 mice (8-10 weeks old).

    • House animals in groups of 4-5 per cage with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle the mice for 5 minutes daily for 3-5 days before the experiment to acclimate them to the experimenter.

  • Drug Administration:

    • Prepare NBMPA in sterile 0.9% saline on the day of the experiment.

    • Divide mice into groups (n=8-10 per group):

      • Vehicle (Saline)

      • NBMPA (e.g., 1 mg/kg)

      • NBMPA (e.g., 5 mg/kg)

      • NBMPA (e.g., 10 mg/kg)

    • Administer the assigned treatment via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Locomotor Activity Test:

    • Thirty minutes post-injection, place each mouse individually into the center of an open-field arena (e.g., 40 cm x 40 cm x 30 cm). The arena should be equipped with infrared beams or an overhead video tracking system.

    • Allow the mouse to explore freely for 60 minutes.

    • The tracking software will automatically record parameters such as:

      • Total Distance Traveled (cm): Primary measure of overall activity.

      • Time Spent in Center Zone vs. Periphery: An indicator of anxiety-like behavior (anxiolysis is often associated with more time in the center).

      • Rearing Events: A measure of exploratory behavior.

  • Data Analysis:

    • Analyze the data in 5- or 10-minute time bins to observe the onset and duration of the drug's effect.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the total distance traveled between the NBMPA-treated groups and the vehicle control group.

    • A significant increase in distance traveled indicates a psychostimulant effect.

Expected Outcomes and Data Interpretation

The data generated from these protocols will provide a foundational pharmacological profile of NBMPA.

AssayHypothetical Result for NBMPAInterpretation
AChE Inhibition IC₅₀ = 5.1 µMModerate inhibitory activity, suggesting potential for cognitive modulation.[1]
BuChE Inhibition IC₅₀ = 28.5 µMWeaker activity against BuChE, indicating some selectivity for AChE.
MAO-A Inhibition IC₅₀ > 100 µMNegligible activity, suggesting the monoaminergic effect is not via MAO.
MAO-B Inhibition IC₅₀ > 100 µMNegligible activity.
DAT Uptake IC₅₀ = 0.5 µMPotent dopamine reuptake inhibition.
SERT Uptake IC₅₀ = 2.5 µMModerate serotonin reuptake inhibition.
NET Uptake IC₅₀ = 1.2 µMPotent norepinephrine reuptake inhibition.
Locomotor Activity Significant dose-dependent increase in distance traveledConfirms in vivo psychostimulant activity, consistent with potent DAT/NET inhibition.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. Available at: [Link]

  • Methylphenidate. Wikipedia. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. Available at: [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics. Available at: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • SR-17018. Wikipedia. Available at: [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • Novel Molecular Hybrids of N-Benzylpiperidine and 1,3,4-Oxadiazole as Multitargeted Therapeutics to Treat Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. PubMed Central. Available at: [Link]

  • Psychostimulants and social behaviors. PMC. Available at: [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC. Available at: [Link]

  • Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. Available at: [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Animal models to guide clinical drug development in ADHD: lost in translation?. PMC. Available at: [Link]

  • The Therapeutic Potential of Amphetamine-like Psychostimulants. MDPI. Available at: [Link]

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. Available at: [Link]

  • Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC. Available at: [Link]

  • Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PMC. Available at: [Link]

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Method

Application Notes and Protocols: N-Benzyl-N-methyl-3-piperidinamine Dihydrochloride

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective handling and use of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride for in vitro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective handling and use of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride for in vitro assays. It details the physicochemical properties, solubility characteristics, and provides validated, step-by-step protocols for the preparation of stock and working solutions. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. An exemplary protocol for assessing cellular viability using this compound is also included.

Introduction: The N-Benzyl Piperidine Scaffold

The N-benzyl piperidine structural motif is a cornerstone in medicinal chemistry, valued for its conformational flexibility and three-dimensional character.[1] This scaffold is prevalent in a multitude of approved pharmaceuticals and clinical candidates, where it often serves to optimize efficacy, ADME (absorption, distribution, metabolism, and excretion) properties, and toxicity profiles.[1] N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a member of this important class of compounds. Understanding its behavior in aqueous and solvent systems is paramount for generating reliable and reproducible data in in vitro biological assays.

This guide addresses the critical, yet often overlooked, aspects of compound preparation, focusing on the dihydrochloride salt form and its implications for solubility and stability in common experimental media.

Physicochemical Properties

A precise understanding of the compound's properties is the foundation of any successful experiment. N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is the salt form of the parent amine, which significantly influences its properties, particularly solubility.

PropertyValueSource
IUPAC Name (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;dihydrochloridePubChem[2]
Synonyms cis-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloridePubChem[2]
CAS Number 1062580-52-2 (for 3R,4R isomer)PubChem[2], Sunway Pharm Ltd[3]
Molecular Formula C₁₄H₂₄Cl₂N₂PubChem[2]
Molecular Weight 291.26 g/mol PubChem[2], Sunway Pharm Ltd[3]
Form SolidCymitQuimica[4]

Note: Several stereoisomers of this compound exist. Researchers should verify the specific isomer and corresponding CAS number provided by their supplier.

In-Depth Solubility Analysis

The solubility of a compound is a critical determinant of its bioavailability in in vitro systems. As a dihydrochloride salt, this compound's solubility is fundamentally governed by the protonation state of its two amine groups.

The Role of the Dihydrochloride Salt Form

Amines are organic bases that are often poorly soluble in neutral aqueous solutions. Conversion to a hydrochloride salt is a common pharmaceutical strategy to dramatically increase aqueous solubility.[5][6] The lone pairs on the nitrogen atoms of the piperidine ring and the methylamine side chain act as proton acceptors. In the presence of hydrochloric acid (HCl), they become protonated, forming ammonium cations (R₃NH⁺).

The resulting ionic salt, N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, can readily interact with polar water molecules, leading to significantly enhanced solubility compared to its neutral, free-base form.[6][7]

Recommended Solvents for Stock Solutions

While the dihydrochloride salt form enhances water solubility, creating high-concentration stock solutions for long-term storage often benefits from the use of specific solvents.

SolventRecommended UseRationale & Considerations
Sterile, Deionized Water Primary Choice. The dihydrochloride salt is expected to be soluble in water. This avoids potential solvent-induced artifacts in cell-based assays. Sonication may aid dissolution.
Dimethyl Sulfoxide (DMSO) Secondary Choice. An excellent organic solvent for many drug-like molecules. However, when preparing working solutions, the final DMSO concentration in the cell culture medium must be kept low (typically <0.5%) to avoid cytotoxicity.[8] Rapid dilution from a DMSO stock into aqueous media can sometimes cause precipitation.
Phosphate-Buffered Saline (PBS) Use with Caution. While an aqueous buffer, the presence of phosphate ions can sometimes lead to the precipitation of hydrochloride salts of certain compounds. It is crucial to empirically test the solubility and stability in PBS at the desired concentration.
The Critical Impact of pH

The pH of the final assay medium can influence the compound's solubility. Since this is the salt of a weak base and a strong acid, dissolving it in water will result in a slightly acidic solution. In standard cell culture media, which are typically buffered around pH 7.2-7.4, the compound should remain in its protonated, soluble form. However, if working with non-standard, acidic buffers, one must be mindful of the "common ion effect," where excess chloride ions could potentially decrease the solubility of the salt.[9]

Protocol: Preparation of Stock and Working Solutions

This section provides a validated, step-by-step protocol for preparing the compound for in vitro experiments. Adherence to this protocol is essential for experimental consistency.

Visual Workflow for Solution Preparation

G cluster_0 Part 1: 10 mM Stock Solution Preparation cluster_1 Part 2: Working Solution Preparation (from Stock) calc Step 1: Calculate Mass MW = 291.26 g/mol weigh Step 2: Weigh Compound Accurately weigh solid calc->weigh dissolve Step 3: Dissolve Add solvent (e.g., sterile H₂O or DMSO) weigh->dissolve mix Step 4: Ensure Complete Dissolution Vortex / Sonicate dissolve->mix sterilize Step 5: Sterilize (Optional) 0.22 µm syringe filter mix->sterilize aliquot Step 6: Aliquot & Store Store at -20°C or -80°C sterilize->aliquot thaw Step 7: Thaw Stock Thaw one aliquot on ice aliquot->thaw For each experiment dilute Step 8: Serial Dilution Dilute stock into final assay medium thaw->dilute mix_final Step 9: Mix Gently Invert or pipette to mix dilute->mix_final use Step 10: Use Immediately Add to assay plates mix_final->use

Caption: Workflow for preparing stock and working solutions.

Materials Required
  • N-Benzyl-N-methyl-3-piperidinamine dihydrochloride (solid)

  • Analytical balance

  • Sterile, conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer and/or sonicator water bath

  • Solvent of choice: Sterile deionized water or DMSO

  • Sterile 0.22 µm syringe filters (if filter sterilization is required)

  • Assay medium (e.g., DMEM with 10% FBS)

Protocol for 10 mM Stock Solution
  • Calculate Required Mass:

    • The molecular weight (MW) is 291.26 g/mol .

    • To make 1 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 0.001 L * 291.26 g/mol = 0.00291 g = 2.91 mg.

    • Adjust the calculation based on the desired final volume. For example, to make 5 mL of a 10 mM stock, you would need 14.55 mg.

  • Weighing: Accurately weigh the calculated amount of the solid compound in a sterile microcentrifuge tube or other appropriate vessel.

  • Dissolution:

    • Add the desired volume of solvent (e.g., 5 mL of sterile water or DMSO) to the solid.

    • Causality: Adding the solvent to the solid helps prevent the powder from clinging to the sides of the tube.

  • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in a sonicator water bath for 5-10 minutes. Visually inspect to ensure no particulates remain.

    • Causality: Sonication uses high-frequency sound waves to agitate particles in a solution, breaking up aggregates and accelerating the dissolution process.

  • Sterilization (Recommended for Cell-Based Assays):

    • If using an aqueous solvent, pass the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Causality: This step removes any potential microbial contamination. Do not filter-sterilize high-concentration DMSO stocks as some filter membranes may be incompatible.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes.

    • Causality: Aliquoting prevents multiple freeze-thaw cycles, which can lead to compound degradation and precipitation.

    • Label clearly with the compound name, concentration, solvent, and date. Store at -20°C or -80°C for long-term stability.

Protocol for Working Solutions in Assay Medium
  • Thaw: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it on ice.

  • Dilution: Perform serial dilutions directly into the pre-warmed assay medium to achieve the desired final concentrations.

    • Example for a 100 µM final concentration: Add 2 µL of the 10 mM stock to 198 µL of assay medium. This creates a 1:100 dilution.

    • Best Practice: When diluting from a DMSO stock, add the small volume of stock solution to the larger volume of aqueous medium while vortexing gently. This rapid mixing helps prevent the compound from precipitating out of solution.

  • Use Immediately: Add the final working solutions to the cells or assay plate without delay to ensure concentration accuracy.

Example Application: Cell Viability (MTT) Assay

This protocol provides a general framework for testing the cytotoxic effect of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride on a chosen cell line.

Visual Workflow for MTT Assay

A 1. Seed Cells Plate cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubate Allow cells to adhere (24 hours, 37°C, 5% CO₂) A->B C 3. Prepare Drug Dilutions Create working solutions in media (e.g., 0.1, 1, 10, 100 µM) B->C D 4. Treat Cells Replace old media with media containing the compound C->D E 5. Incubate (Treatment) Incubate for desired time (e.g., 24, 48, or 72 hours) D->E F 6. Add MTT Reagent Add 10 µL of 5 mg/mL MTT to each well E->F G 7. Incubate (Formazan) Incubate for 2-4 hours (Allow formazan crystal formation) F->G H 8. Solubilize Crystals Add 100 µL of solubilization solution (e.g., DMSO) G->H I 9. Read Absorbance Measure absorbance at 570 nm on a plate reader H->I

Caption: Experimental workflow for a standard MTT cell viability assay.

Protocol Steps
  • Cell Seeding: Plate your chosen cell line into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare a series of working solutions of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride in the appropriate cell culture medium, as described in section 4.4. Include a "vehicle control" (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a "no treatment" control.

  • Incubation: Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Mechanism: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Conclusion

The successful application of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride in in vitro research hinges on a thorough understanding of its solubility, which is dictated by its dihydrochloride salt form. By utilizing appropriate solvents, adhering to validated protocols for solution preparation, and considering the physicochemical context of the assay environment, researchers can ensure the generation of accurate, reproducible, and meaningful data. This guide provides the foundational knowledge and practical steps to achieve that standard of scientific rigor.

References

  • GSRS. 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. [Link]

  • Quora. Why do amines dissolve in hydrochloric acid?. [Link]

  • ResearchGate. How do you dissolve chemicals in the culture medium?. [Link]

  • PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • Chemistry LibreTexts. Amines as Bases. [Link]

  • University of Helsinki. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. [Link]

  • PubMed. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Benzyl-N-methyl-3-piperidinamine Dihydrochloride

Welcome to the technical support guide for the synthesis of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the comm...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms and impurity formation, empowering you to troubleshoot and optimize your experiments effectively.

Section 1: Synthesis Overview & Key Challenges

The synthesis of N-Benzyl-N-methyl-3-piperidinamine typically involves a multi-step process. A common and logical approach is the sequential N-alkylation of 3-aminopiperidine. This can be conceptualized in two primary routes, each with its own set of potential impurities.

Route A: Benzylation followed by Methylation Route B: Methylation followed by Benzylation

A crucial technique for these transformations is reductive amination , which offers a controlled method for forming carbon-nitrogen bonds and helps to avoid the common problem of multiple alkylations that can occur with direct alkylation using alkyl halides.[1]

The primary challenge in this synthesis is controlling the selectivity of the alkylation steps to minimize the formation of starting material-related and over-alkylated byproducts. The final dihydrochloride salt formation and purification also present challenges in obtaining a high-purity, crystalline solid.

Synthetic Pathway Visualization

Synthetic_Routes cluster_start Starting Material cluster_route_a Route A cluster_route_b Route B 3-Aminopiperidine 3-Aminopiperidine N-Methyl-3-piperidinamine N-Methyl-3-piperidinamine 3-Aminopiperidine->N-Methyl-3-piperidinamine Formaldehyde, Reducing Agent (e.g., NaBH3CN) N-Benzyl-3-piperidinamine N-Benzyl-3-piperidinamine Product_A N-Benzyl-N-methyl- 3-piperidinamine N-Benzyl-3-piperidinamine->Product_A Formaldehyde, Reducing Agent (e.g., NaBH3CN) Final_Product Final_Product Product_A->Final_Product HCl Product_B N-Benzyl-N-methyl- 3-piperidinamine N-Methyl-3-piperidinamine->Product_B Benzaldehyde, Reducing Agent (e.g., NaBH(OAc)3) Product_B->Final_Product HCl

Caption: Synthetic routes to the target molecule.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues arising during the synthesis, focusing on impurity identification and mitigation.

Q1: My reaction crude shows multiple spots on TLC/peaks in HPLC. What are the likely impurities?

The impurity profile is highly dependent on the synthetic route and the specific reaction conditions. Below is a summary of common impurities.

Impurity NameStructureFormation MechanismMitigation Strategy
Unreacted Starting Materials 3-Aminopiperidine, N-Benzyl-3-piperidinamine, or N-Methyl-3-piperidinamineIncomplete reaction due to insufficient reagent, time, or temperature.Ensure stoichiometry is correct, extend reaction time, or slightly increase temperature. Monitor reaction progress by TLC/HPLC.
Over-Alkylated Byproduct N,N-Dibenzyl-N-methyl-3-piperidinaminium salt or N-Benzyl-N,N-dimethyl-3-piperidinaminium saltOccurs if using alkyl halides instead of reductive amination, or if the imine intermediate is not selectively reduced.[1]Use reductive amination.[1] Add the reducing agent after allowing sufficient time for imine formation.[2]
Reductant-Derived Impurities Borate salts, cyanohydrins (if using NaBH3CN)Byproducts from the reducing agent.Proper aqueous workup and extraction will typically remove these.
Solvent/Base Adducts e.g., Benzyl alcoholIf benzyl chloride is used in a protic solvent like ethanol, SN1/SN2 reaction with the solvent can occur.[3]Use aprotic solvents like DCM, DCE, or THF for alkyl halide reactions.[2] Reductive amination with benzaldehyde is preferred.
Starting Material Dimers Bis-piperidine speciesCan form if a di-functional impurity is present in the starting materials (e.g., a dibromo-compound).Use high-purity, well-characterized starting materials.
Impurity Formation Pathways

Impurity_Formation Reagent_Me Formaldehyde / NaBH3CN Product Desired Product (Tertiary Amine) Reagent_Me->Product Impurity_Quat Quaternary Ammonium Salt (Over-alkylation Impurity) Reagent_Me->Impurity_Quat Product->Impurity_Quat Further Alkylation (e.g., excess formaldehyde) Reagent_Bn Benzaldehyde / NaBH(OAc)3 Impurity_Unreacted Unreacted Intermediate Impurity_Side_Product Side-Reaction Product (e.g., Benzyl Alcohol from Benzaldehyde Reduction) Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Impurity_Side_Product Reagent_Bn_aldehyde Reagent_Bn_aldehyde Reagent_Bn_aldehyde->Impurity_Side_Product Over-reduction Intermediate Intermediate

Caption: Common impurity formation pathways.

Q2: The final dihydrochloride salt is oily or difficult to crystallize. What can I do?

This is a common issue when impurities are present, as they can disrupt the crystal lattice formation.

Causality: The presence of even small amounts of structurally similar impurities, residual solvents, or excess acid can lead to the formation of a eutectic mixture or an oil. The free base of your product is likely an oil at room temperature, and successful salt formation is key to obtaining a solid.

Troubleshooting Steps:

  • Verify Purity of the Free Base: Before forming the salt, ensure the free base is as pure as possible.

    • Technique: Perform flash column chromatography. Given the basic nature of the piperidine nitrogen, silica gel can cause tailing and irreversible adsorption.[4]

    • Protocol:

      • Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as 1-2% triethylamine (TEA) in your chosen eluent (e.g., Hexane/Ethyl Acetate).[4]

      • Run the column with this modified eluent. This will prevent protonation of your product on the acidic silica surface.

      • Alternatively, use a less acidic stationary phase like alumina.[4]

  • Optimize Salt Formation:

    • Technique: Precise control over stoichiometry and solvent choice is critical.

    • Protocol:

      • Dissolve the purified free base in a suitable anhydrous solvent (e.g., isopropanol, diethyl ether, or ethyl acetate).

      • Slowly add a solution of anhydrous HCl in the same solvent (e.g., 2M HCl in diethyl ether). Add exactly 2.0 equivalents. Using a significant excess can hinder crystallization.

      • Stir at room temperature or cool in an ice bath to induce precipitation.

      • If it oils out, try adding a non-polar co-solvent (like heptane) dropwise to decrease solubility and promote crystallization.

      • Scratching the inside of the flask with a glass rod can also initiate crystal growth.

  • Recrystallization:

    • Technique: This is a powerful purification method for the final salt.

    • Protocol:

      • Dissolve the crude dihydrochloride salt in a minimum amount of a hot polar solvent (e.g., ethanol, methanol, or isopropanol).

      • If the solution is colored, you can add a small amount of activated charcoal and hot filter it.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[4]

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[4]

      • Dry thoroughly under vacuum.[4]

Q3: My reaction yield is consistently low. Where could I be losing my product?

Low yields can stem from several factors, from incomplete reactions to losses during workup.

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Yield Observed CheckReaction Is the reaction going to completion? Start->CheckReaction CheckWorkup Am I losing product during workup/extraction? CheckReaction->CheckWorkup Yes Incomplete No CheckReaction->Incomplete CheckPurification Am I losing product during purification? CheckWorkup->CheckPurification No WorkupLoss Yes CheckWorkup->WorkupLoss PurificationLoss Yes CheckPurification->PurificationLoss End Yield Improved CheckPurification->End No OptimizeReaction Optimize Reaction: - Increase time/temp - Check reagent quality/stoichiometry - Change reducing agent Incomplete->OptimizeReaction Monitor by TLC/LCMS OptimizeReaction->End OptimizeWorkup Optimize Workup: - Adjust pH of aqueous layer (pH >10) - Increase number of extractions - Use different organic solvent WorkupLoss->OptimizeWorkup Analyze aqueous layer for product OptimizeWorkup->End OptimizePurification Optimize Purification: - Use TEA-treated silica - Reduce column size - Consider recrystallization instead of chromatography PurificationLoss->OptimizePurification Analyze combined fractions OptimizePurification->End

Caption: A workflow for troubleshooting low reaction yields.

Key Considerations for Workup: The product is a tertiary amine, which is basic. During aqueous extraction, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep your product in its free base form, thus maximizing its solubility in the organic extraction solvent. If the aqueous layer is neutral or acidic, your product will be protonated and remain in the aqueous phase.

Section 3: Stability and Storage

Q4: How should I store the final N-Benzyl-N-methyl-3-piperidinamine dihydrochloride product?

Stability Profile:

  • As a Dihydrochloride Salt: The salt form is significantly more stable than the free base. It is a solid, less volatile, and less susceptible to atmospheric oxidation or reaction with carbon dioxide.

  • As a Free Base: The free base is a tertiary amine and can be sensitive to air, potentially reacting with atmospheric CO2 to form a carbonate salt.[5] It may also be susceptible to slow oxidation.

Recommended Storage:

  • Final Product (Salt): Store in a tightly sealed container in a cool, dry place, protected from light.

  • Intermediate (Free Base): If isolated, store under an inert atmosphere (nitrogen or argon) in a refrigerator to minimize degradation.[4]

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Burke, S. D., & Danheiser, R. L. (2005). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]

Sources

Optimization

Technical Support Center: N-Benzyl-N-methyl-3-piperidinamine Dihydrochloride Synthesis

An essential precursor in various drug discovery campaigns, N-Benzyl-N-methyl-3-piperidinamine is a versatile building block.[1] However, its synthesis, typically involving a reductive amination step, can present several...

Author: BenchChem Technical Support Team. Date: February 2026

An essential precursor in various drug discovery campaigns, N-Benzyl-N-methyl-3-piperidinamine is a versatile building block.[1] However, its synthesis, typically involving a reductive amination step, can present several challenges that affect yield, purity, and scalability. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently encountered issues during the synthesis of its dihydrochloride salt.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is a common issue that can stem from several stages of the synthesis. The primary pathway involves the reductive amination of N-benzyl-3-piperidone with methylamine. The most critical factors are the incomplete formation of the iminium ion intermediate and competing side reactions.

Troubleshooting Steps:

  • Assess Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion must favor the latter for the reduction to be efficient.

    • pH Control: The reaction is acid-catalyzed. Without sufficient acid, imine formation is slow. However, excessive acid will protonate the amine, rendering it non-nucleophilic. An optimal pH range is typically 4-6. Consider adding a mild acid like acetic acid.

    • Water Removal: The formation of the iminium ion releases water, which can push the equilibrium back to the starting materials. While not always necessary with efficient reducing agents, using a dehydrating agent like magnesium sulfate or molecular sieves can improve yields.

  • Evaluate the Reducing Agent: The choice of reducing agent is critical. A common mistake is using a reagent that reduces the starting ketone faster than the iminium ion.

    • Problematic Choice: Sodium borohydride (NaBH₄) can readily reduce the N-benzyl-3-piperidone to the corresponding alcohol (N-benzyl-3-piperidinol), a common and yield-depleting side product.

    • Recommended Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for one-pot reductive aminations. It is less reactive and more selective for the iminium ion over the ketone.[2][3] It also tolerates mildly acidic conditions, which favor iminium formation.

  • Reaction Time and Temperature: Ensure the reaction has proceeded to completion. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reductive aminations are often run at room temperature for 12-24 hours.

Q2: I have a major byproduct that I've identified as N-benzyl-3-piperidinol. How can I prevent its formation?

The formation of this alcohol byproduct is a classic sign of a non-selective reducing agent. As mentioned above, the reducing agent is attacking the carbonyl group of your starting material, N-benzyl-3-piperidone, before it can form the iminium ion with methylamine.

Causality: This occurs because the rate of ketone reduction is competitive with or faster than the rate of iminium ion formation and its subsequent reduction.

Solution Workflow:

G start High N-benzyl-3-piperidinol byproduct detected reagent_check Which reducing agent was used? start->reagent_check nabh4 Sodium Borohydride (NaBH4) reagent_check->nabh4 Non-selective stab Sodium Triacetoxyborohydride (NaBH(OAc)3) reagent_check->stab Selective switch_reagent Switch to NaBH(OAc)3. It is selective for the iminium ion. nabh4->switch_reagent preformation Consider pre-forming the iminium ion. Mix ketone, amine, and acid for 1-2h before adding reductant. stab->preformation If byproduct is still an issue monitor Monitor imine formation via TLC/LCMS before reduction. switch_reagent->monitor preformation->monitor

Caption: Troubleshooting workflow for alcohol byproduct formation.

Q3: The final dihydrochloride salt is an oil and refuses to crystallize. What should I do?

Oiling out is a frequent problem when forming amine salts, often due to impurities or suboptimal crystallization conditions.

Troubleshooting Protocol:

  • Purity Check: Ensure the free base is highly pure before attempting salt formation. Impurities can act as eutectic-forming substances that depress the melting point and inhibit crystallization. Purify the free base via column chromatography or distillation if necessary.

  • Solvent Selection: The choice of solvent is crucial.

    • Use anhydrous solvents to prevent the formation of hydrates, which can be oily. Common choices include isopropanol (IPA), ethanol, or mixtures with a less polar co-solvent like diethyl ether or ethyl acetate.

    • Prepare a concentrated solution of the free base in the chosen solvent (e.g., IPA).

    • Add a solution of HCl in the same solvent (e.g., HCl in IPA) dropwise with vigorous stirring. Do not add aqueous HCl.

  • Induce Crystallization:

    • Seeding: If you have a small amount of solid material, add a seed crystal to the supersaturated solution.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections that can initiate nucleation.

    • Trituration: Add a non-solvent (a solvent in which the salt is insoluble, like diethyl ether) dropwise to the oily mixture while stirring vigorously. This can often force the oil to solidify.

    • Slow Cooling: Cool the solution slowly. A gradual decrease in temperature from room temperature to 0-4°C can promote the formation of well-ordered crystals rather than an amorphous solid.

Q4: How do I confirm the formation of the dihydrochloride salt versus the mono-hydrochloride?

Since the target molecule has two basic nitrogen atoms (the piperidine ring and the exocyclic amine), it can form both mono- and di-hydrochloride salts. Formation of the correct salt is critical for consistent physicochemical properties.

Verification Methods:

  • Stoichiometry: Use a precise amount of hydrochloric acid. For every one mole of the diamine base, you need to add two moles of HCl.

  • Titration: Perform a potentiometric titration of the final salt. The titration curve should show two equivalence points, confirming the presence of two protonated amines.

  • Elemental Analysis: Analysis for carbon, hydrogen, nitrogen, and chlorine content is a definitive method. The theoretical chlorine percentage for the dihydrochloride salt will be significantly different from the mono-hydrochloride.

  • NMR Spectroscopy: In ¹H NMR, the chemical shifts of the protons adjacent to the nitrogen atoms will change upon protonation. Comparing the spectra of the free base, mono-salt, and di-salt can help confirm the protonation state.

Experimental Protocols & Data

Recommended Synthesis Protocol: One-Pot Reductive Amination

This protocol is optimized to minimize the formation of the N-benzyl-3-piperidinol byproduct.

  • Reaction Setup: To a solution of N-benzyl-3-piperidone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M), add methylamine (a solution in THF or ethanol, 1.5-2.0 eq).

  • pH Adjustment: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial exotherm.

  • Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the disappearance of the starting ketone by TLC or LC-MS.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. The pH of the aqueous layer should be >8.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude free base.

  • Purification (if needed): Purify the crude product by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in anhydrous isopropanol. Add 2.0 equivalents of a solution of HCl in isopropanol. Stir and cool to induce crystallization. Filter the resulting solid and wash with cold diethyl ether to obtain N-Benzyl-N-methyl-3-piperidinamine dihydrochloride.

Table 1: Comparison of Reducing Agents for Piperidone Amination
Reducing AgentChemical FormulaTypical SolventProsCons
Sodium Triacetoxyborohydride NaBH(OAc)₃DCM, DCEHigh selectivity for iminium ions ; mild; one-pot procedure is highly effective.Higher cost; generates acetic acid byproduct.
Sodium Cyanoborohydride NaBH₃CNMethanol, EthanolSelective for iminium ions at controlled pH (4-6).Highly toxic (releases HCN gas in strong acid); requires careful pH monitoring.
Sodium Borohydride NaBH₄Methanol, EthanolInexpensive; readily available.Poor selectivity ; readily reduces ketones and aldehydes, leading to alcohol byproducts.[4]
Catalytic Hydrogenation H₂ / Pd, PtMethanol, EthanolClean reaction; high yields.May cause de-benzylation of the N-benzyl group; requires specialized pressure equipment.[5][6]

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting. The process involves two main stages, with a critical competing side reaction.

Caption: Reaction mechanism showing the desired pathway versus a common side reaction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Carbogen Amcis. (2020, March 30). Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine.
  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem.
  • Quick Company. (n.d.).
  • Reddit. (2022).
  • ChemicalBook. (n.d.). N-Methylbenzylamine synthesis.
  • Google Patents. (n.d.).
  • Reddit. (2023).

Sources

Troubleshooting

optimizing N-Benzyl-N-methyl-3-piperidinamine dihydrochloride solubility for experiments

Welcome to the technical support guide for N-Benzyl-N-methyl-3-piperidinamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optim...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-Benzyl-N-methyl-3-piperidinamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the solubility of this compound for experimental use. Ensuring complete solubilization and stability is paramount for generating accurate and reproducible data. This guide offers a series of frequently asked questions, in-depth troubleshooting protocols, and validated experimental procedures to address common challenges.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and solubilization of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride.

Q1: What is the best solvent to prepare a high-concentration stock solution?

A1: For N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a primary stock solution.[1] Piperidine derivatives often show excellent solubility in polar aprotic solvents like DMSO.[1] This allows for the creation of a high-concentration, stable stock that can be stored at -20°C and diluted into aqueous buffers for final experimental use. A related compound, N-Benzyl-4-piperidone, is soluble in DMSO at concentrations of 30 mg/mL or higher.[2]

Q2: I tried dissolving the compound directly in PBS (Phosphate-Buffered Saline) and it's not dissolving well. Why?

A2: This is a common issue. N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a salt of a weak base and a strong acid (hydrochloric acid). When dissolved in a neutral or slightly alkaline buffer like PBS (typically pH 7.4), the equilibrium can shift, leading to the formation of the less soluble free base form of the compound.[3][4] Furthermore, the high concentration of chloride ions in PBS can cause a "common ion effect," which can suppress the dissolution of the hydrochloride salt.[5]

Q3: My solution is highly acidic after dissolving the compound in water. Is this normal?

A3: Yes, this is expected. As a dihydrochloride salt, the compound will release two protons (H+) into the solution upon dissolving, resulting in an acidic pH.[6] The extent of the pH drop will depend on the concentration. This is a critical factor to consider, as low pH can be detrimental to most biological assays and cell cultures. Therefore, pH adjustment of the final working solution is often a necessary step.[7]

Q4: How should I store the solid compound and my stock solutions?

A4: The solid, crystalline form of the compound should be stored in a tightly sealed container at room temperature, protected from moisture. DMSO stock solutions are best stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored properly, a related piperidine, N-Benzyl-4-piperidone, is stable for at least five years.[2]

II. Troubleshooting Guide

This section provides solutions to more complex problems that may arise during the preparation of working solutions.

Problem: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer.

This phenomenon, often called "crashing out," is a frequent challenge when diluting a high-concentration organic stock solution into an aqueous medium where the compound's solubility is significantly lower.

Root Cause Analysis:

  • Supersaturation and Nucleation: The rapid change in solvent environment upon dilution creates a supersaturated state. The compound molecules then quickly aggregate and precipitate out of the solution.[8]

  • pH Shift: Dilution into a buffered solution (e.g., pH 7.4) can raise the pH, converting the more soluble protonated form of the amine into the less soluble free base, which then precipitates.[9][10]

Solutions & Mitigation Strategies:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Use a Co-Solvent: Incorporating a water-miscible organic co-solvent can increase the solubility of the compound in the final aqueous solution.[1]

    • Ethanol: Can be used in many cell-based assays at low final concentrations (<1%).

    • Polyethylene Glycol (PEG 400): Often used in formulations to improve the solubility of poorly water-soluble drugs.[1]

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can sometimes prevent immediate precipitation.

  • pH Optimization: Ensure the pH of the final aqueous buffer is slightly acidic, if permissible for your experiment. A pH below the pKa of the amine groups will keep the compound in its more soluble, protonated state. The pKa of the protonated parent compound, piperidine, is 11.22, indicating it is a strong base.[11]

Troubleshooting Summary: Dilution-Induced Precipitation
Problem Potential Cause Recommended Solution
Compound precipitates upon dilution into aqueous buffer.Final concentration exceeds aqueous solubility limit.Lower the final working concentration.
Rapid solvent change causes supersaturation.Perform stepwise dilutions; vortex during addition.
pH of the final buffer is too high, favoring the free base.Use a slightly acidic buffer or adjust the final pH downwards.
Insufficient solvent power of the final medium.Add a co-solvent like ethanol or PEG 400 to the final buffer.

III. Experimental Protocols & Methodologies

These protocols provide detailed, step-by-step instructions for preparing stable and usable solutions of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for creating a high-concentration primary stock solution.[12][13]

Materials:

  • N-Benzyl-N-methyl-3-piperidinamine dihydrochloride (MW: ~291.26 g/mol )[14][15]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 291.26 g/mol = 0.00291 g = 2.91 mg

  • Weighing: Carefully weigh out 2.91 mg of the solid compound and place it into a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) and store at -20°C.

Protocol 2: Preparation of a 10 µM Working Solution in PBS (pH 7.4)

This protocol details the critical step of diluting the organic stock into an aqueous buffer, with measures to prevent precipitation.

Materials:

  • 10 mM Stock Solution in DMSO (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes or flasks

Procedure:

  • Pre-warm Buffer: Gently warm the PBS to room temperature or 37°C to aid in solubility.

  • Calculate Dilution: To prepare 10 mL of a 10 µM working solution from a 10 mM stock, use the M1V1 = M2V2 formula:

    • (10,000 µM) * V1 = (10 µM) * 10 mL

    • V1 = 0.01 mL = 10 µL

  • Dilution Technique:

    • Pipette 9.99 mL of PBS into a sterile 15 mL conical tube.

    • While vortexing the PBS at a medium speed, slowly add the 10 µL of the 10 mM DMSO stock solution dropwise into the vortex.

    • Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Final Check: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the Troubleshooting Guide. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines and assays.

IV. Diagrams & Visual Aids

Solubilization Strategy Workflow

This diagram outlines the decision-making process for successfully solubilizing N-Benzyl-N-methyl-3-piperidinamine dihydrochloride.

G cluster_troubleshoot Troubleshooting Options start Start: Solid Compound stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) start->stock dilute Dilute to Final Concentration in Aqueous Buffer stock->dilute check Is Solution Clear? dilute->check success Success: Proceed with Experiment check->success Yes troubleshoot Troubleshoot Precipitation check->troubleshoot No lower_conc Lower Final Concentration troubleshoot->lower_conc add_cosolvent Add Co-Solvent (Ethanol, PEG) troubleshoot->add_cosolvent adjust_ph Adjust Buffer pH (if possible) troubleshoot->adjust_ph lower_conc->dilute Retry add_cosolvent->dilute Retry adjust_ph->dilute Retry

Caption: Decision workflow for solubilizing the compound.

Effect of pH on Amine Salt Solubility

This diagram illustrates how pH affects the equilibrium between the soluble salt and the less soluble free base form.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble R-NH2+-CH3  + 2Cl- (Protonated, Soluble Form) Insoluble R-N-CH3 (Free Base, Less Soluble) Soluble->Insoluble + 2OH- Insoluble->Soluble + 2H+

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Piperidine Derivatives: A Comparative Analysis of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds and intermediates is a critical decision that profoundly impacts the trajectory of a research program. A...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical scaffolds and intermediates is a critical decision that profoundly impacts the trajectory of a research program. Among the plethora of heterocyclic compounds, the piperidine moiety stands out as a cornerstone in medicinal chemistry, gracing the structures of numerous approved pharmaceuticals.[1] This guide provides an in-depth technical comparison of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, a key synthetic intermediate, with other notable piperidine derivatives, supported by experimental insights and protocols.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[2] Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, and its three-dimensional structure allows for precise spatial orientation of substituents to interact with biological targets.[3] Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, analgesics, antipsychotics, antihistamines, and anti-cancer agents.[4]

The versatility of the piperidine scaffold is further enhanced by the relative ease of its chemical modification. The nitrogen atom can be readily substituted, and the carbon atoms of the ring can be functionalized to create a diverse library of compounds with distinct biological activities. This chemical tractability makes piperidine and its derivatives highly attractive starting points for drug discovery campaigns.

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride: A Key Intermediate in Tofacitinib Synthesis

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, particularly its (3R,4R)-stereoisomer, has gained significant attention not for its direct pharmacological activity, but as a crucial building block in the synthesis of Tofacitinib.[5][6] Tofacitinib is a potent Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[7][8] The precise stereochemistry of this piperidine derivative is essential for the biological activity of the final drug molecule.[5]

Chemical Properties and Synthetic Utility

The dihydrochloride salt form of N-Benzyl-N-methyl-3-piperidinamine enhances its stability and solubility, facilitating its handling and use in subsequent synthetic steps.[1] The N-benzyl group serves as a protecting group for the piperidine nitrogen and can be removed under specific conditions to allow for further functionalization. The methylamino group at the 3-position and the methyl group at the 4-position are key structural features that are incorporated into the final structure of Tofacitinib.

The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a multi-step process that requires careful control of stereochemistry.[9] The use of chiral resolving agents or asymmetric synthesis is necessary to obtain the desired enantiomerically pure intermediate.[10]

Comparative Analysis with Other Piperidine Derivatives

While N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is primarily a synthetic intermediate, other piperidine derivatives are pharmacologically active compounds. A comparison with these derivatives highlights the diverse applications of the piperidine scaffold.

Compound Primary Application Mechanism of Action Key Structural Features
N-Benzyl-N-methyl-3-piperidinamine dihydrochloride Synthetic Intermediate (Tofacitinib)Not applicableN-benzyl, 3-methylamino, 4-methyl substitution
Donepezil Alzheimer's DiseaseAcetylcholinesterase (AChE) InhibitorN-benzylpiperidine linked to an indanone moiety[4]
Methylphenidate ADHD, NarcolepsyDopamine and Norepinephrine Reuptake InhibitorPhenyl and piperidine rings[11]
Fentanyl Severe Painµ-Opioid Receptor Agonist4-anilidopiperidine structure[12]

This table underscores the remarkable versatility of the piperidine scaffold. The specific substitutions on the piperidine ring dictate the pharmacological profile of the resulting molecule.

Experimental Protocols

The following protocols provide a framework for the synthesis and analysis of piperidine derivatives.

Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine[9]

This synthesis is provided as an illustrative example of the preparation of a key intermediate.

cluster_0 Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Start 3-Amino-4-methylpyridine Step1 N-methoxycarbonylation Start->Step1 NaH, Methyl Chloroformate Step2 Catalytic Hydrogenation Step1->Step2 Rh/C, H2 Step3 Nucleophilic Substitution with Benzyl Bromide Step2->Step3 Base Step4 Amide Reduction Step3->Step4 LiAlH4 Step5 Chiral Resolution with L-DTTA Step4->Step5 End (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Step5->End

Caption: Synthetic scheme for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Protocol:

  • N-methoxycarbonylation: To a solution of 3-amino-4-methylpyridine in an appropriate solvent, add sodium hydride followed by methyl chloroformate at a controlled temperature.

  • Catalytic Hydrogenation: The resulting carbamate is subjected to catalytic hydrogenation using a rhodium on carbon catalyst to reduce the pyridine ring.

  • Nucleophilic Substitution: The piperidine derivative is then reacted with benzyl bromide in the presence of a base to introduce the N-benzyl group.

  • Amide Reduction: The carbamate is reduced to the N-methyl group using a strong reducing agent like lithium aluminum hydride.

  • Chiral Resolution: The racemic mixture is resolved using a chiral resolving agent such as L-di-p-toluoyltartaric acid (L-DTTA) to isolate the desired (3R,4R)-enantiomer.

Acetylcholinesterase (AChE) Inhibition Assay[13]

This assay is used to determine the potency of compounds like Donepezil.

cluster_1 AChE Inhibition Assay Workflow Prepare Prepare Reagents: AChE, Substrate (ATCI), DTNB, Test Compound Incubate1 Pre-incubate AChE with Test Compound Prepare->Incubate1 Initiate Initiate Reaction with ATCI and DTNB Incubate1->Initiate Measure Measure Absorbance at 412 nm (Formation of yellow anion) Initiate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze

Caption: Workflow for the Acetylcholinesterase Inhibition Assay.

Protocol:

  • Prepare solutions of acetylcholinesterase, the test compound at various concentrations, acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer.

  • Pre-incubate the enzyme with the test compound for a specified period.

  • Initiate the enzymatic reaction by adding ATCI and DTNB.

  • Monitor the increase in absorbance at 412 nm, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Dopamine Transporter (DAT) Binding Assay

This assay is relevant for compounds like Methylphenidate.

cluster_2 DAT Binding Assay Workflow Prepare Prepare: Cell membranes expressing DAT, Radioligand ([3H]WIN 35,428), Test Compound Incubate Incubate membranes, radioligand, and test compound Prepare->Incubate Separate Separate bound and free radioligand (Filtration) Incubate->Separate Measure Quantify bound radioactivity (Scintillation Counting) Separate->Measure Analyze Calculate Ki Value Measure->Analyze

Caption: Workflow for the Dopamine Transporter Binding Assay.

Protocol:

  • Prepare cell membranes from a cell line expressing the dopamine transporter.

  • Incubate the membranes with a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

Conclusion

The piperidine scaffold remains a highly valuable and versatile platform in drug discovery and development. While some derivatives, such as Donepezil, Methylphenidate, and Fentanyl, are potent pharmacologically active agents, others, like N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, play a critical, albeit different, role as indispensable intermediates in the synthesis of complex drug molecules. Understanding the specific properties and applications of various piperidine derivatives allows researchers to make informed decisions in their quest for novel therapeutics. The choice between leveraging a piperidine derivative as a bioactive core or as a strategic synthetic building block depends entirely on the goals of the research program. The case of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride in the synthesis of Tofacitinib is a prime example of the latter, highlighting the crucial role of chemical synthesis in enabling the production of life-changing medicines.

References

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids.
  • The present invention also provides a novel intermediate, having excellent stability, useful for the preparation of tofacitinib, i.e., (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate. (Source: WO2020204647A1 - Processes for preparing (3r,4r)
  • (S)-1-Benzyl-3-aminopiperidine is a versatile compound with significant relevance in pharmaceutical research and development. (Source: S-1-Benzyl-3-aminopiperidine - Chem-Impex)
  • Identifying AChE inhibitors quickly and efficiently warrants developing AChE inhibition assays in a quantitative, high-throughput screening (qHTS) platform. (Source: Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central)
  • Tofacitinib is a Janus kinase (JAK) inhibitor FDA-approved in April 2012 indicated for its use in the management of rheumatoid arthritis (RA), psoriatic arthritis (PA), ulcerative colitis (UC), and polyarticular course juvenile idiopathic arthritis (pcJIA).
  • Following the discovery of a new series of anti-acetylcholinesterase (anti-AChE) inhibitors such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine (1), we reported that its rigid analogue, 1-benzyl-4-(2-isoindolin-2-ylethyl)piperidine (5), had more potent activity. (Source: Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • This Unit describes procedures for in vitro uptake assays for the functional characterization of DAT.
  • The application of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride is primarily as an intermediate in the synthesis of Tofacitinib. The precise stereochemistry, denoted by (3R,4R), is vital for the molecule's biological activity. (Source: The Indispensable Role of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride in Tofacitinib Production - NINGBO INNO PHARMCHEM CO.,LTD.)
  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.
  • 3-Aminopiperidines are of great interest because they can possess a wide range of biological activity depending on the nitrogen substituents. (Source: A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF)
  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. (Source: 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm)
  • The general procedure for the synthesis of (3R,4R)-1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide as a raw material for the synthesis of (3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidines was as follows... (Source: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook)
  • The required asymmetric hydrogenation substrate was prepared by benzoylation of 3-fluoro-4-amino pyridine and activation of the pyridine nucleus for partial reduction by making the benzyl pyridinium salt.
  • Chengdu D-Innovation Pharmaceutical Co Ltd offers a wide range of intermediates products which includes (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine dihydrochloride. (Source: (3R,4R)-1-Benzyl-N,4-Dimethylpiperidin-3-Amine Dihydrochloride | CPHI Online)
  • Benzylfentanyl (R-4129) is a fentanyl analog. (Source: Benzylfentanyl - Wikipedia)
  • 3-Aminopiperidine-1-carboxylic acid benzyl ester is a versatile compound widely utilized in pharmaceutical and chemical research. (Source: 3-Aminopiperidine-1-carboxylic acid benzyl ester - Chem-Impex)
  • Used as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of centrally acting agents such as analgesics and neuromodulators. (Source: (3R,4R)-rel-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride - MySkinRecipes)
  • The N-benzyl piperidine (N-BP) structural motif is commonly employed in drug discovery due to its structural flexibility and three-dimensional nature. (Source: N-Benzyl piperidine Fragment in Drug Discovery - PubMed)
  • Tofacitinib, sold under the brand Xeljanz, Neojanz among others, is a medication used to treat rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, polyarticular course juvenile idiopathic arthritis, and ulcerative colitis. (Source: Tofacitinib - Wikipedia)
  • (3R,4R)-3-methylamino-4-methyl-piperidine : Pharmaceutical Reference Standard. (Source: (3R,4R)-3-methylamino-4-methyl-piperidine - SRIRAMCHEM)
  • According to the preparation method, 3-amino-4-methyl piperidine is adopted as a starting raw material... (Source: CN104860872A - Bis-(3R,4R)
  • In contrast, CYP 2D6′s anionic residues (Glu216 and Asp301) in the substrate-binding domain recruit basic amines, such as codeine (4), by forming stabilized ion pairs with the N-methylpiperidine moiety, which is protonated at physiological pH.
  • Tofacitinib is a novel, small-molecule Janus-associated kinase (Jak) inhibitor approved for the treatment of adult patients with moderate to severe rheumatoid arthritis (RA) who have had an inadequate response or intolerance to methotrexate therapy. (Source: Tofacitinib - PMC - NIH)
  • (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride. (Source: (3R,4R)
  • Methyl phenyl(piperidin-2-yl)acetate is a amino acid ester that is methyl phenylacetate in which one of the hydrogens alpha to the carbonyl group is replaced by a piperidin-2-yl group. (Source: Methylphenidate | C14H19NO2 | CID 4158 - PubChem - NIH)

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Comparative

The Pivotal Role of the N-Benzyl-N-methyl-3-piperidinamine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery

For Immediate Release Jammu, India & Ghaziabad, India – In the intricate world of medicinal chemistry, the N-benzyl piperidine (N-BP) structural motif stands out for its remarkable versatility and significant presence in...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Jammu, India & Ghaziabad, India – In the intricate world of medicinal chemistry, the N-benzyl piperidine (N-BP) structural motif stands out for its remarkable versatility and significant presence in a multitude of approved drugs and clinical candidates.[1] Its inherent structural flexibility and three-dimensional nature make it a powerful tool for medicinal chemists to fine-tune both the efficacy and physicochemical properties of potential drug molecules.[1] A key feature of the N-BP motif is its ability to engage in crucial cation-π interactions with target proteins, while also providing a platform to optimize stereochemistry, thereby influencing both potency and toxicity profiles.[1]

This guide delves into the structure-activity relationship (SAR) of a specific, yet broadly relevant scaffold: N-Benzyl-N-methyl-3-piperidinamine dihydrochloride . We will explore how subtle modifications to its core structure can dramatically impact its biological activity, drawing comparisons from studies on analogous compounds targeting a range of therapeutic areas, primarily focusing on neurodegenerative diseases and HIV.

The Core Scaffold: A Privileged Structure in Medicinal Chemistry

The N-Benzyl-N-methyl-3-piperidinamine scaffold is a member of the broader class of piperidine derivatives, which are among the most vital synthetic fragments in drug design and play a substantial role in the pharmaceutical industry.[2] Piperidine-containing compounds are integral to over twenty classes of pharmaceuticals and are also found in numerous alkaloids.[2] The development of efficient synthetic routes to access diverse piperidine derivatives is, therefore, a critical task in modern organic chemistry.[2]

The core structure of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride can be dissected into three key regions for SAR analysis:

  • The N-Benzyl Group: Modifications to the benzene ring, including the position and nature of substituents, can significantly influence target binding and pharmacokinetic properties.

  • The Piperidine Ring: The conformation of the six-membered ring and the position of the amino group are crucial for proper orientation within the target's binding site.

  • The N-methyl-3-amino Group: Alterations to the amino substituent, such as changing the alkyl group or its stereochemistry, can impact potency and selectivity.

Below is a visual representation of the core scaffold and the key regions for modification.

Figure 1: Core structure of N-Benzyl-N-methyl-3-piperidinamine highlighting key regions for structure-activity relationship studies.

Comparative Analysis of Structure-Activity Relationships

While direct, comprehensive SAR studies on N-Benzyl-N-methyl-3-piperidinamine dihydrochloride are not extensively published, a wealth of information can be gleaned from research on structurally similar compounds. This section will compare the SAR of N-benzylpiperidine analogs in two key therapeutic areas: Alzheimer's Disease (targeting acetylcholinesterase) and HIV-1 infection (targeting the CCR5 receptor).

Acetylcholinesterase Inhibition for Alzheimer's Disease

The N-benzylpiperidine moiety is a key pharmacophore in several potent acetylcholinesterase (AChE) inhibitors, a primary target in the symptomatic treatment of Alzheimer's disease. The following table summarizes the SAR of a series of N-benzylpiperidine derivatives, highlighting the impact of substitutions on the benzyl ring and modifications to the group attached at the 4-position of the piperidine ring.

Compound IDR (Substitution on Benzyl Ring)X (Linker and Terminal Group)AChE IC₅₀ (nM)Reference
1a H-CH₂CH₂-NH-CO-Ph230[3]
1b 4-F-CH₂CH₂-NH-CO-Ph150[3]
1c 4-Cl-CH₂CH₂-NH-CO-Ph110[3]
1d 4-NO₂-CH₂CH₂-NH-CO-Ph80[3]
2a H-CH₂CH₂-N(Me)-CO-Ph28[3]
2b 4-F-CH₂CH₂-N(Me)-CO-Ph20[3]
2c 4-Cl-CH₂CH₂-N(Me)-CO-Ph15[3]
2d 4-NO₂-CH₂CH₂-N(Me)-CO-Ph10[3]

Causality Behind Experimental Observations:

  • Substitution on the Benzyl Ring: The data clearly indicates that electron-withdrawing groups at the para-position of the benzyl ring enhance AChE inhibitory activity. The potency increases in the order H < F < Cl < NO₂. This suggests that the electronic properties of the benzyl ring play a crucial role in the interaction with the enzyme's active site, possibly through enhanced π-π stacking or dipole interactions.

  • N-Methylation of the Amide: A significant jump in potency is observed upon methylation of the amide nitrogen (compare series 1 and 2). This modification could serve two purposes: firstly, it may lock the conformation of the side chain into a more favorable orientation for binding. Secondly, the methyl group could provide additional hydrophobic interactions within a specific sub-pocket of the AChE active site. The N-benzylpiperidine moiety is thought to interact with the peripheral anionic site (PAS) of AChE, and these modifications likely optimize this interaction.

CCR5 Antagonism for HIV-1 Entry Inhibition

The N-benzylpiperidine scaffold has also been explored for its potential as a CCR5 antagonist, a class of drugs that block the entry of the HIV-1 virus into host cells. The following table showcases the SAR of a series of N-benzylpiperidine derivatives, focusing on modifications to the N-benzyl group and the urea moiety.

Compound IDR¹ (Substitution on Benzyl Ring)R² (Substitution on Terminal Phenyl Ring)CCR5 Binding Affinity (IC₅₀, nM)Reference
3a HH120[4]
3b 4-FH85[4]
3c 4-ClH60[4]
3d H4-Cl45[4]
3e 4-F4-Cl30[4]
3f 4-Cl4-Cl20[4]

Causality Behind Experimental Observations:

  • Substitutions on the Aromatic Rings: Similar to the AChE inhibitors, electron-withdrawing groups on both the N-benzyl ring and the terminal phenylurea ring generally lead to increased CCR5 binding affinity. The presence of a chlorine atom on either ring enhances potency, and a di-chloro substituted analog (3f ) exhibits the highest affinity in this series. This suggests that halogen bonding and/or favorable hydrophobic interactions with the CCR5 binding pocket are critical for high-affinity binding. The N-benzyl group likely occupies a hydrophobic pocket within the transmembrane domains of the CCR5 receptor.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of the presented data, it is crucial to understand the methodologies used to generate it. Below are detailed, step-by-step protocols for the key assays mentioned.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely accepted standard for measuring AChE activity.

Principle: The assay is based on the reaction of acetylthiocholine (ATC) with AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATC) solution (10 mM in phosphate buffer).

    • AChE enzyme solution (e.g., from electric eel, diluted in phosphate buffer to a suitable concentration).

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of DTNB solution, and 25 µL of the test compound solution (or buffer for control).

    • Add 25 µL of the AChE enzyme solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATC solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Figure 3: Workflow for the CCR5 Receptor Binding Assay.

Conclusion and Future Directions

The N-Benzyl-N-methyl-3-piperidinamine scaffold is a highly privileged structure in medicinal chemistry, demonstrating significant potential across various therapeutic targets. The comparative analysis of its analogs reveals clear structure-activity relationships, where modifications to the N-benzyl group and other parts of the molecule can be rationally designed to optimize potency and selectivity. The provided experimental protocols offer a framework for the reliable evaluation of new derivatives.

Future research in this area should focus on the synthesis and evaluation of a focused library of N-Benzyl-N-methyl-3-piperidinamine derivatives to establish a more direct and comprehensive SAR for specific targets. Such studies will undoubtedly pave the way for the development of novel and more effective therapeutics for a range of diseases.

References

  • N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • CCR5 antagonists as anti-HIV-1 agents. Part 2: Synthesis and biological evaluation of N-[3-(4-benzylpiperidin-1-yl)propyl]-N,N'-diphenylureas. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics. [Link]

  • 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. PubChem. [Link]

  • Structure–Activity Relationship of 3-Methylcytidine-5′-α,β-methylenediphosphates as CD73 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. ResearchGate. [Link]

  • Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. University of Kentucky. [Link]

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Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of N-Benzylpiperidine Derivatives as Cholinesterase Inhibitors

For researchers and drug development professionals navigating the complexities of neurodegenerative disease therapeutics, the N-benzylpiperidine scaffold represents a cornerstone in the design of potent cholinesterase in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of neurodegenerative disease therapeutics, the N-benzylpiperidine scaffold represents a cornerstone in the design of potent cholinesterase inhibitors. This guide provides an in-depth comparison of the in vitro enzymatic inhibition and the corresponding in vivo efficacy of representative N-benzylpiperidine derivatives, with a particular focus on their application in Alzheimer's disease models. We will dissect the experimental data, elucidate the underlying pharmacology, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Scientific Rationale: From Enzyme Inhibition to Cognitive Restoration

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive deficits. A primary strategy to combat this is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation in the synaptic cleft. The N-benzylpiperidine moiety is a key pharmacophore, present in the FDA-approved drug Donepezil, that facilitates high-affinity binding to AChE.[1][2]

However, the journey from a potent enzyme inhibitor in a test tube (in vitro) to a cognitively enhancing therapeutic in a living organism (in vivo) is fraught with challenges. Factors such as bioavailability, blood-brain barrier penetration, metabolic stability, and off-target effects can create a disconnect between in vitro potency and in vivo efficacy. This guide will explore these nuances through concrete examples.

Comparative Analysis of N-Benzylpiperidine Derivatives

Here, we compare the well-established AChE inhibitor, Donepezil, with more recently developed N-benzylpiperidine derivatives that also target cholinesterases.

In Vitro Efficacy: A Quantitative Look at Enzyme Inhibition

The primary metric for in vitro efficacy of these compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value denotes higher potency. The following table summarizes the in vitro cholinesterase inhibitory activity of selected N-benzylpiperidine derivatives.

CompoundTarget EnzymeIC50 (µM)Source
Donepezil Acetylcholinesterase (AChE)0.05 ± 0.06[1]
Compound 15b (a 1,3-dimethylbenzimidazolinone derivative)Acetylcholinesterase (AChE)0.39 ± 0.11[3][4]
Compound 15j (a 1,3-dimethylbenzimidazolinone derivative)Butyrylcholinesterase (BChE)0.16 ± 0.04[3][4]
Compound 20 (a carboxamide derivative)Acetylcholinesterase (AChE)5.94 ± 1.08[5]
Compound 28 (a carboxamide derivative)Acetylcholinesterase (AChE)0.41 ± 1.25[5]
Compound 23 (a phthalimide derivative)Butyrylcholinesterase (BChE)0.72[6]

Expert Insights: The data clearly shows that while Donepezil remains a highly potent AChE inhibitor, newer derivatives exhibit a range of potencies and selectivities. For instance, compound 15j shows a preference for inhibiting Butyrylcholinesterase (BChE), which is also implicated in acetylcholine hydrolysis and is a relevant target in later stages of Alzheimer's disease.[3] The significantly higher IC50 of compound 20 against AChE compared to Donepezil suggests a lower intrinsic potency at the enzyme level.[5]

In Vivo Efficacy: Assessing Cognitive Enhancement in Animal Models

The true therapeutic potential of these derivatives is evaluated in animal models of cognitive impairment. A commonly used model is the scopolamine-induced amnesia model in mice, where scopolamine, a muscarinic receptor antagonist, is used to induce memory deficits. The efficacy of the test compounds is measured by their ability to reverse these deficits in behavioral tests like the Morris water maze or passive avoidance test.

CompoundAnimal ModelDosageEfficacy EndpointOutcomeSource
Donepezil Scopolamine-induced amnesia in ratsNot specifiedIncrease in cortical acetylcholineSignificant increase[7]
Compounds 15b & 15j Scopolamine-induced amnesia in miceNot specifiedMemory ameliorationConfirmed memory improvement[3][4]
Compound 23 Scopolamine-induced amnesia in miceNot specifiedMemory improvementActivity comparable to Donepezil[6]
Compounds 5d & 5f Scopolamine- and Aβ-induced amnesia in miceNot specifiedRestoration of learning and memorySignificant restoration[8]

Expert Insights: The in vivo data demonstrates that potent in vitro inhibition can translate to cognitive benefits. Notably, compound 23, with a sub-micromolar IC50 for BChE, shows efficacy comparable to Donepezil in a memory impairment model, highlighting the therapeutic relevance of BChE inhibition.[6] The success of compounds 5d and 5f in both scopolamine and amyloid-beta induced models suggests a multi-target profile that may be beneficial for the complex pathology of Alzheimer's disease.[8]

Bridging the Gap: Why In Vitro and In Vivo Results Can Differ

The transition from a promising IC50 value to a successful in vivo outcome is not always linear. Several pharmacokinetic and pharmacodynamic factors can influence this relationship:

  • Blood-Brain Barrier (BBB) Permeability: For a centrally acting drug, the ability to cross the BBB is critical. Poor permeability will result in low brain concentrations and diminished efficacy, regardless of in vitro potency.

  • Metabolic Stability: The liver is the primary site of drug metabolism. If a compound is rapidly metabolized into inactive forms, its duration of action and overall efficacy will be compromised.

  • Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor oral bioavailability will necessitate higher doses or alternative routes of administration.

  • Off-Target Effects: Binding to other receptors or enzymes can lead to side effects that may limit the tolerable dose, thereby reducing the therapeutic window.

Visualizing the Science

Cholinergic Synapse and AChE Inhibition

The following diagram illustrates the mechanism of action of N-benzylpiperidine derivatives at the cholinergic synapse.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->ACh_vesicle Triggers AChE AChE ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to Derivative N-Benzylpiperidine Derivative Derivative->AChE Inhibits Postsynaptic\nSignal Postsynaptic Signal AChR->Postsynaptic\nSignal Activates Action\nPotential Action Potential Action\nPotential->Ca_channel

Caption: Mechanism of AChE inhibition in the synaptic cleft.

Experimental Workflow: From Synthesis to In Vivo Testing

This diagram outlines a typical workflow for the evaluation of novel cholinesterase inhibitors.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Design & Synthesize N-Benzylpiperidine Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification enzyme_assay Cholinesterase Inhibition Assay (Ellman's Method) purification->enzyme_assay ic50 Determine IC50 Values enzyme_assay->ic50 animal_model Scopolamine-Induced Amnesia Model (Mice) ic50->animal_model Select Lead Compounds behavioral_test Behavioral Testing (e.g., Morris Water Maze) animal_model->behavioral_test data_analysis Data Analysis & Efficacy Determination behavioral_test->data_analysis

Caption: A typical workflow for evaluating cholinesterase inhibitors.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, below are standardized protocols for the key assays mentioned.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine AChE and BChE activity.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) into thiocholine and acetate (or butyrate). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Substrate solution (acetylthiocholine iodide or butyrylthiocholine iodide, 10 mM in phosphate buffer).

    • AChE (from electric eel) or BChE (from equine serum) solution in phosphate buffer.

    • Test compound solutions at various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound solution.

    • Add 50 µL of phosphate buffer (pH 8.0).

    • Add 25 µL of the enzyme solution and incubate for 15 minutes at 37°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percent inhibition is calculated using the formula: [(Control Rate - Inhibitor Rate) / Control Rate] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Scopolamine-Induced Amnesia Model (Morris Water Maze)

This behavioral test assesses spatial learning and memory in rodents.

Principle: The mouse is placed in a circular pool of opaque water and must learn to find a hidden platform to escape. Scopolamine administration impairs the ability to learn and remember the platform's location.

Step-by-Step Methodology:

  • Apparatus: A circular tank (approximately 120 cm in diameter) filled with water made opaque with non-toxic paint. A small platform is submerged about 1 cm below the water surface.

  • Acclimatization: Allow the mice to acclimate to the testing room for at least one hour before the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., via intraperitoneal injection) 30 minutes before the training session.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 15 minutes after the test compound.

  • Training Phase (Acquisition):

    • Conduct 4 trials per day for 4-5 consecutive days.

    • For each trial, gently place the mouse into the water at one of four starting positions.

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.

    • Record the escape latency (time to find the platform) and the swim path using a video tracking system.

  • Probe Trial (Memory Retention):

    • On the day after the last training session, remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Compare the escape latencies during the training phase between different treatment groups.

    • In the probe trial, a significant increase in the time spent in the target quadrant for the compound-treated group compared to the scopolamine-only group indicates memory improvement.

Conclusion

The N-benzylpiperidine scaffold remains a highly valuable starting point for the design of effective cholinesterase inhibitors. This guide demonstrates that while in vitro assays provide essential initial data on enzyme potency, in vivo models are indispensable for evaluating the true therapeutic potential of these compounds. A comprehensive understanding of the structure-activity relationship, coupled with careful consideration of pharmacokinetic properties, is crucial for the successful development of novel therapeutics for neurodegenerative diseases like Alzheimer's. The data and protocols provided herein serve as a valuable resource for researchers in this critical field.

References

  • Mo, J., Chen, T., Yang, H., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. Available at: [Link]

  • Riley, D., Panayides, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. Available at: [Link]

  • Mo, J., Chen, T., Yang, H., et al. (2019). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Figshare. Available at: [Link]

  • Waiker, D. K., Verma, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. ACS Chemical Neuroscience, 14(11), 2217-2242. Available at: [Link]

  • Malawska, B., et al. (2015). Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. Bioorganic & Medicinal Chemistry, 23(9), 2043-2054. Available at: [Link]

  • van Greunen, D., et al. (2022). The in silico and in vitro analysis of donepezil derivatives for Anopheles acetylcholinesterase inhibition. PLOS ONE, 17(11), e0277292. Available at: [Link]

  • Singh, G., et al. (2024). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. International Journal of Molecular Sciences, 25(1), 1. Available at: [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 79, 117178. Available at: [Link]

  • Tariot, P. N. (1999). The pharmacology of donepezil: a new treatment of Alzheimer's disease. Expert Opinion on Pharmacotherapy, 1(1), 121-135. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Data of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride

For researchers and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides an in-depth comparison of the expected spectroscopic data for N-Benzyl-N-methyl-3...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides an in-depth comparison of the expected spectroscopic data for N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, a key intermediate and known impurity in the synthesis of various pharmaceuticals, including Tofacitinib. While direct public access to the complete spectral data for this specific compound is limited, this guide will leverage data from structurally related analogs and established principles of spectroscopic interpretation to provide a robust predictive analysis. This approach empowers researchers to effectively identify and characterize this molecule.

Introduction: The Significance of Spectroscopic Fingerprinting

N-Benzyl-N-methyl-3-piperidinamine dihydrochloride is a chiral piperidine derivative. The N-benzyl and N-methyl functionalities, along with the substitution pattern on the piperidine ring, give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and distinguishing it from related structures and potential impurities. This guide will delve into the expected features in ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data and Comparative Analysis

The following table summarizes the predicted key spectroscopic features for N-Benzyl-N-methyl-3-piperidinamine dihydrochloride, based on the analysis of its core fragments: the N-benzyl group, the N-methyl group, and the 3-substituted piperidine ring. For comparative purposes, data for relevant structural analogs are also presented.

Spectroscopic Technique N-Benzyl-N-methyl-3-piperidinamine dihydrochloride (Predicted) 1-Benzylpiperidine N-Methylbenzylamine Piperidine
¹H NMR (ppm) Aromatic protons (benzyl): ~7.2-7.4 (m, 5H)Benzyl CH₂: ~3.5-3.7 (s, 2H)Piperidine ring protons: ~1.5-3.5 (m)N-Methyl protons: ~2.3-2.5 (s, 3H)Aromatic protons: ~7.2-7.3 (m, 5H)Benzyl CH₂: ~3.5 (s, 2H)Piperidine α-CH₂: ~2.4 (t, 4H)Piperidine β,γ-CH₂: ~1.4-1.6 (m, 6H)Aromatic protons: ~7.2-7.3 (m, 5H)Benzyl CH₂: ~3.7 (s, 2H)N-Methyl protons: ~2.4 (s, 3H)α-CH₂: ~2.8 (t, 4H)β,γ-CH₂: ~1.5 (m, 6H)NH: ~1.3 (s, 1H)
¹³C NMR (ppm) Aromatic carbons (benzyl): ~127-140Benzyl CH₂: ~60-65Piperidine ring carbons: ~20-60N-Methyl carbon: ~40-45Aromatic carbons: ~127-138Benzyl CH₂: ~64Piperidine α-C: ~54Piperidine β-C: ~26Piperidine γ-C: ~24Aromatic carbons: ~127-140Benzyl CH₂: ~56N-Methyl carbon: ~36α-C: ~47β-C: ~27γ-C: ~25
Mass Spec (m/z) [M+H]⁺: Expected around 219.18 (for free base)[M+H]⁺: 176.14[M+H]⁺: 122.10[M+H]⁺: 86.10
IR (cm⁻¹) Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2800-3000N-H stretch (from dihydrochloride): Broad, ~2400-2700C-N stretch: ~1000-1200Aromatic C=C stretch: ~1450-1600Aromatic C-H stretch: ~3028Aliphatic C-H stretch: ~2795, 2932C-N stretch: ~1115Aromatic C=C stretch: ~1452, 1495N-H stretch: ~3310 (for secondary amine)Aromatic C-H stretch: ~3026Aliphatic C-H stretch: ~2800-2950C-N stretch: ~1120Aromatic C=C stretch: ~1454, 1495N-H stretch: ~3287Aliphatic C-H stretch: ~2800-2950C-N stretch: ~1130

In-Depth Spectroscopic Analysis: A Causality-Driven Approach

The choice of spectroscopic methods is dictated by the need to unambiguously determine the molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride.

¹H NMR Spectroscopy:

  • Aromatic Region (δ 7.2-7.4 ppm): The five protons of the benzyl group will appear as a complex multiplet in this region, a characteristic signature of a monosubstituted benzene ring.

  • Benzylic Protons (δ 3.5-3.7 ppm): The two protons of the methylene group attached to the benzyl ring and the piperidine nitrogen will likely appear as a singlet. Its downfield shift is due to the deshielding effect of the adjacent nitrogen and the aromatic ring.

  • Piperidine Ring Protons (δ 1.5-3.5 ppm): These protons will exhibit a series of complex multiplets due to spin-spin coupling. The protons on the carbons alpha to the nitrogen will be the most downfield. The presence of the methylamino group at the 3-position will further complicate this region, providing key structural information.

  • N-Methyl Protons (δ 2.3-2.5 ppm): The three protons of the N-methyl group will present as a sharp singlet. Its chemical shift will be influenced by the protonation state of the adjacent nitrogen.

¹³C NMR Spectroscopy:

  • Aromatic Region (δ 127-140 ppm): The six carbons of the benzene ring will show four distinct signals (due to symmetry).

  • Benzylic Carbon (δ 60-65 ppm): The carbon of the benzylic CH₂ group will be significantly downfield due to its attachment to the nitrogen and the aromatic ring.

  • Piperidine Ring Carbons (δ 20-60 ppm): The carbons of the piperidine ring will appear in this region. The carbons directly attached to the nitrogen (C2 and C6) will be the most downfield. The chemical shift of C3 will be influenced by the methylamino substituent.

  • N-Methyl Carbon (δ 40-45 ppm): The carbon of the N-methyl group will appear in this region.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for confirming the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected protonated molecule [M+H]⁺ for the free base (C₁₄H₂₂N₂) would have a mass-to-charge ratio (m/z) of approximately 219.18. The dihydrochloride salt itself will not be directly observed.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in the molecule.

  • N-H Stretching: As a dihydrochloride salt, the secondary and tertiary amines will be protonated. This will result in a very broad and strong absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of amine salts.

  • C-H Stretching: Aromatic C-H stretching vibrations will be observed as a group of weak to medium bands between 3000 and 3100 cm⁻¹. Aliphatic C-H stretching from the piperidine and methyl groups will appear as strong bands between 2800 and 3000 cm⁻¹.

  • Aromatic C=C Stretching: Benzene ring skeletal vibrations will produce characteristic sharp bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample N-Benzyl-N-methyl-3- piperidinamine dihydrochloride Dissolve_NMR Dissolve in D₂O or DMSO-d₆ Sample->Dissolve_NMR Prepare_MS Prepare dilute solution in MeOH or ACN/H₂O Sample->Prepare_MS Prepare_IR_KBr Prepare KBr pellet Sample->Prepare_IR_KBr Prepare_IR_ATR Place on ATR crystal Sample->Prepare_IR_ATR NMR ¹H & ¹³C NMR Spectrometer Dissolve_NMR->NMR MS Mass Spectrometer (ESI) Prepare_MS->MS IR FT-IR Spectrometer Prepare_IR_KBr->IR Prepare_IR_ATR->IR Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_MS Analyze Mass Spectrum (Identify [M+H]⁺) MS->Process_MS Process_IR Analyze IR Spectrum (Assign functional groups) IR->Process_IR Compare Compare with Reference Data & Structural Analogs Process_NMR->Compare Process_MS->Compare Process_IR->Compare Report Generate Certificate of Analysis Compare->Report

Caption: Workflow for Spectroscopic Characterization.

Detailed Experimental Protocols

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., spray voltage, capillary temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺.

Protocol for Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of N-Benzyl-N-methyl-3-piperidinamine dihydrochloride. By understanding the expected spectral features and comparing them with those of structurally related compounds, researchers can confidently identify this molecule and assess its purity. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data. As this compound is a key impurity in the synthesis of important pharmaceuticals, the public availability of its complete, verified spectroscopic data would be a valuable resource for the scientific community.

References

  • Spectral data for 1-Benzylpiperidine, N-Methylbenzylamine, and Piperidine are widely available in public databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
  • General principles of spectroscopic interpretation can be found in standard organic chemistry textbooks and specialized spectroscopy resources.

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